(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
Description
Properties
IUPAC Name |
4-(hydroxymethyl)-3-propyl-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c1-2-3-9-6(5-10)4-8-7(9)11/h4,10H,2-3,5H2,1H3,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPSHCXLWHKVOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CNC1=S)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101184692 | |
| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497855-87-5 | |
| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=497855-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-5-(hydroxymethyl)-1-propyl-2H-imidazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101184692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS No. 497855-87-5). While experimental data for this specific molecule is limited in public literature, this document leverages extensive data from structurally related analogs, particularly the well-studied antithyroid drug thiamazole (methimazole), to project its physicochemical characteristics and pharmacological profile. This guide offers a robust framework for researchers and drug development professionals interested in the synthesis, characterization, and exploration of this and similar 2-mercapto-1-alkyl-1H-imidazole derivatives for therapeutic applications.
Introduction: The Promise of Substituted 2-Mercaptoimidazoles
The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within this class, 2-mercaptoimidazole derivatives have garnered significant attention due to their diverse pharmacological activities, including antifungal, antioxidant, anti-inflammatory, and antimicrobial properties.[3] A prominent member of this family is 1-methyl-2-mercaptoimidazole, widely known as thiamazole or methimazole, a clinically vital drug for the management of hyperthyroidism.[4][5]
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol, the subject of this guide, is a structural analog of thiamazole, featuring a propyl group at the N1 position and a hydroxymethyl substituent at the C5 position. These modifications are anticipated to modulate the compound's lipophilicity, metabolic stability, and interaction with biological targets, potentially offering an improved therapeutic profile or novel biological activities. This guide will therefore explore the projected chemical properties, a proposed synthetic pathway, and the anticipated biological significance of this molecule.
Physicochemical Properties: An Analog-Based Projection
| Property | Predicted Value/Range for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol | Basis for Prediction (Analog Data) |
| Molecular Formula | C7H12N2OS | --- |
| Molecular Weight | 172.25 g/mol | --- |
| CAS Number | 497855-87-5 | [6] |
| Melting Point (°C) | Likely a crystalline solid with a melting point in the range of 130-160 °C. | Thiamazole (1-methyl analog) has a melting point of 146-148 °C.[7] The propyl chain may slightly alter crystal packing and melting point. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol. | Thiamazole is soluble in water, ethanol, and chloroform.[7] The hydroxymethyl group will enhance water solubility. |
| pKa | The thiol group is expected to have a pKa in the range of 9-10, similar to other 2-mercaptoimidazoles. The imidazole ring will have a pKa around 5-6. | The pKa of the thiol group in related compounds is in this range. |
| Tautomerism | Exists in equilibrium between the thione and thiol tautomeric forms. The thione form is generally predominant in the solid state and in solution. | This tautomerism is a well-established characteristic of 2-mercaptoimidazole derivatives.[3] |
Diagram of Thione-Thiol Tautomerism:
Caption: Thione-thiol tautomerism in 2-mercaptoimidazoles.
Synthesis and Characterization: A Proposed Experimental Workflow
A robust synthetic route to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol can be designed based on established methods for analogous compounds. The following multi-step synthesis is proposed, starting from readily available precursors.
Proposed Synthetic Pathway:
Caption: Proposed synthetic route for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.
Detailed Experimental Protocol (Projected)
Step 1: Synthesis of 1-Propyl-2-mercapto-1H-imidazole-5-carbaldehyde
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine dihydroxyacetone (1.0 eq), propylamine hydrochloride (1.0 eq), and potassium thiocyanate (1.1 eq) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude 1-propyl-2-mercapto-1H-imidazole intermediate.
-
Formylation: Subject the intermediate to a Vilsmeier-Haack formylation reaction using phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the C5 position.
Step 2: Reduction to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
-
Reaction Setup: Dissolve the 1-propyl-2-mercapto-1H-imidazole-5-carbaldehyde (1.0 eq) from the previous step in methanol or ethanol in a round-bottom flask.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Workup: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure.
-
Isolation and Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product. Purify by column chromatography on silica gel to yield pure (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.
Spectroscopic Characterization (Anticipated Data)
The structural confirmation of the synthesized compound would rely on a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Signals for the propyl group protons (triplet, sextet, triplet).- A singlet for the C4-H proton of the imidazole ring.- A singlet for the hydroxymethyl protons (-CH₂OH).- A broad singlet for the hydroxyl proton (-OH).- A broad singlet for the thiol proton (-SH), which may exchange with D₂O. |
| ¹³C NMR | - Resonances for the three carbons of the propyl group.- A signal for the hydroxymethyl carbon.- Signals for the C2 (thione), C4, and C5 carbons of the imidazole ring. |
| IR (Infrared) Spectroscopy | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.- A band around 2550-2600 cm⁻¹ for the S-H stretch (thiol tautomer).- A strong absorption around 1600-1650 cm⁻¹ characteristic of the C=S stretch (thione tautomer).- C-H stretching and bending vibrations for the alkyl and aromatic parts of the molecule. |
| Mass Spectrometry (MS) | - The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.25 g/mol ).- Fragmentation patterns consistent with the loss of the hydroxymethyl group, propyl chain, and other characteristic fragments. |
Biological Activity and Therapeutic Potential: A Forward Look
The primary therapeutic application of thiamazole is the inhibition of thyroid peroxidase (TPO), an enzyme crucial for the synthesis of thyroid hormones.[4][7] This action is mediated by the 2-mercaptoimidazole core.
Mechanism of Action of Thiamazole Analogs:
Caption: Proposed mechanism of action as a thyroid peroxidase inhibitor.
It is highly probable that (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol will also exhibit antithyroid activity. The N1-propyl substitution, compared to the methyl group in thiamazole, will increase the lipophilicity of the molecule. This could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and duration of action. The C5-hydroxymethyl group introduces a polar functional group that could affect its solubility and potential for hydrogen bonding interactions with the target enzyme or metabolizing enzymes.
Beyond antithyroid activity, the broader class of imidazole derivatives is known for a wide range of biological effects.[8] Therefore, it would be prudent to screen (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol for other potential therapeutic activities, such as:
-
Antifungal and Antibacterial Activity: Many imidazole-containing compounds are effective antimicrobial agents.
-
Anticancer Activity: Certain imidazole derivatives have shown promise as anticancer agents.
-
Anti-inflammatory Activity: The imidazole scaffold is present in several anti-inflammatory drugs.
Future Directions and Conclusion
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This technical guide, by drawing upon the extensive knowledge of its structural analogs, provides a solid foundation for its future investigation.
The immediate priorities for research on this compound should be:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be executed, and the compound's structure and purity rigorously confirmed using the spectroscopic methods outlined.
-
Determination of Physicochemical Properties: Experimental measurement of its melting point, solubility, and pKa is essential for a complete profile.
-
In Vitro Biological Evaluation: The compound should be screened for its inhibitory activity against thyroid peroxidase and a panel of other relevant biological targets to explore its full therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of N1-alkyl and C5-substituted analogs will provide valuable insights into the structural requirements for optimal activity.
References
-
Thiamazole. In: Wikipedia. ; 2024. Accessed February 19, 2026. [Link]
- Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Sciences and Research.
- Goel G, Firdous JU. Exploring the Two-Way Role: Biological and Anti-Epileptic Properties of Imidazole and 2-Mercaptobenzimidazole Derivatives.
- Bartels EC, Sjogren RW. 1-Methyl-2-mercaptoimidazole: A New Active Antithyroid Agent. J Clin Endocrinol Metab. 1951;11(10):1057-1062.
-
Methimazole. In: IUPHAR/BPS Guide to PHARMACOLOGY. Accessed February 19, 2026. [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol. PubChem. Accessed February 19, 2026. [Link]
- Wassen FW, Köhrle J, Visser TJ. Se- and s-based thiouracil and methimazole analogues exert different inhibitory mechanisms on type 1 and type 2 deiodinases. Eur Thyroid J. 2013;2(4):252-258.
- Gujjarappa R, Kabi AK, Sravani S, et al.
- An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies.
-
(2-Mercapto-1-methyl-1H-imidazol-5-yl)methanol. 007Chemicals. Accessed February 19, 2026. [Link]
- Spitz C, Mathias F, Péchiné S, Vanelle P. Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2).
-
2-Mercapto-1-propanol. Cheméo. Accessed February 19, 2026. [Link]
-
(2-Butyl-4-chloro-1H-imidazol-5-yl)methanol. Pharmaffiliates. Accessed February 19, 2026. [Link]
-
(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Accessed February 19, 2026. [Link]
- Design and Synthesis of New Imidazole Deriv
- Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry - Section B.
- 13C-NMR spectrum of 1c. 2-mercapto-1H-benzo[d]imidazol-5-yl)(Phenyl)...
- (1-METHYL-1H-IMIDAZOL-5-YL)METHANOL synthesis. chemicalbook.
- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Journal of Applicable Chemistry.
- Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H - Bangladesh Journals Online.
- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research.
Sources
- 1. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer’s Disease | MDPI [mdpi.com]
- 5. 1-Methyl-2-mercaptoimidazole: a new active antithyroid agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-mercapto methanol | Sigma-Aldrich [sigmaaldrich.com]
- 7. (1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 007chemicals.com [007chemicals.com]
Structure elucidation of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
Title: Structural Elucidation and Tautomeric Analysis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: A Multi-Modal Spectroscopic Approach
Executive Summary This technical guide outlines the rigorous structural characterization of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS 497855-87-5). While the IUPAC nomenclature suggests a thiol (-SH) functionality, experimental evidence in polar media predominantly supports the thione tautomer (1-propyl-5-(hydroxymethyl)-1,3-dihydro-2H-imidazole-2-thione). This guide provides a self-validating analytical workflow to distinguish this specific regioisomer (1,5-substitution) from its thermodynamically more stable 1,4-isomer, utilizing High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) with NOE analysis, and Infrared Spectroscopy (IR).
Part 1: Theoretical Framework & Tautomerism
Before interpreting spectra, one must define the active species in solution. 2-mercaptoimidazoles undergo thione-thiol tautomerism.
-
The Thiol Form (Aromatic): Contains an -SH group and a fully aromatic imidazole ring.
-
The Thione Form (Non-Aromatic/Amide-like): Contains a C=S bond and a protonated nitrogen (N-H) at the 3-position.
Critical Insight: In polar solvents (DMSO-d6, Methanol-d4) and the solid state, the equilibrium heavily favors the thione form. Consequently, researchers should expect:
-
IR: A strong C=S stretch (~1100-1200 cm⁻¹) rather than a weak S-H stretch (~2550 cm⁻¹).
-
NMR: A highly deshielded thione carbon (>160 ppm) and a broad N-H proton signal.
Part 2: Analytical Workflow & Decision Tree
The following diagram illustrates the logical flow for confirming the structure, specifically targeting the differentiation between the 1,4- and 1,5-regioisomers.
Figure 1: Decision tree for the structural validation of 2-mercaptoimidazole derivatives.
Part 3: Spectroscopic Elucidation
High-Resolution Mass Spectrometry (HRMS)
-
Method: ESI-TOF (Positive Mode).
-
Expected [M+H]⁺:
173.0743 (Calculated for C H N OS ). -
Fragmentation Pattern:
-
Loss of H
O ( ~155): Confirms the hydroxymethyl group. -
Loss of Propyl (
~130): Confirms -alkyl chain.
-
Infrared Spectroscopy (FT-IR)
-
O-H Stretch: 3200–3400 cm⁻¹ (Broad, strong).
-
N-H Stretch: 3100–3200 cm⁻¹ (Indicative of thione tautomer).
-
C=S Stretch: 1150–1200 cm⁻¹ (Strong intensity; absence of S-H peak at 2550 cm⁻¹ confirms thione form).
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d6 is recommended to slow proton exchange, allowing observation of the OH and NH protons.
Table 1: Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Position | Shift ( | Multiplicity | Integral | Assignment |
| NH | 11.8 - 12.2 | bs | 1H | Thione N3-H (Exchangeable) |
| C4-H | 6.8 - 7.1 | s | 1H | Imidazole Ring Proton |
| OH | 5.0 - 5.2 | t or bs | 1H | Hydroxyl (Couples to CH2) |
| C5-CH | 4.3 - 4.5 | d | 2H | Methylene of Methanol group |
| N-CH | 3.8 - 4.0 | t | 2H | Propyl |
| CH | 1.5 - 1.7 | m | 2H | Propyl |
| CH | 0.8 - 0.9 | t | 3H | Propyl terminal methyl |
Table 2: Expected 13C NMR Data (DMSO-d6, 100 MHz)
| Carbon Type | Shift ( | Structural Insight |
| C=S (C2) | 160.0 - 163.0 | Characteristic of thione . Thiol C-S would be ~135-140 ppm. |
| C5 (Quaternary) | 128.0 - 132.0 | Substituted ring carbon. |
| C4 (Methine) | 112.0 - 116.0 | Unsubstituted ring carbon. |
| CH | 54.0 - 56.0 | Hydroxymethyl. |
| N-CH | 44.0 - 46.0 | Propyl |
| CH | 20.0 - 22.0 | Propyl |
| CH | 10.5 - 11.5 | Propyl methyl. |
Part 4: Regiochemistry Verification (The "Smoking Gun")
The synthesis of
-
Target: 1,5-isomer (Propyl at N1, Methanol at C5).
-
Contaminant: 1,4-isomer (Propyl at N1, Methanol at C4).
The NOESY Experiment: Nuclear Overhauser Effect Spectroscopy (NOESY) detects protons that are spatially close (< 5 Å) even if not bonded.
-
In the 1,5-isomer: The
-propyl group is sterically crowded against the C5-hydroxymethyl group. Expect a strong NOE cross-peak between the N-CH (3.9 ppm) and the CH -OH (4.4 ppm). -
In the 1,4-isomer: The
-propyl group is adjacent to the C5-H proton. Expect a strong NOE cross-peak between the N-CH (3.9 ppm) and the Ring C-H (7.0 ppm).
Figure 2: NOESY correlation logic for distinguishing regioisomers.
Part 5: Detailed Experimental Protocol
Objective: Isolate and characterize the target molecule from a crude reaction mixture.
-
Sample Preparation:
-
Dissolve 10 mg of the compound in 0.6 mL of DMSO-d6.
-
Note: Avoid CDCl
if possible, as the thione is sparingly soluble and the NH proton may broaden or disappear due to exchange.
-
-
Acquisition Parameters (Bruker/Varian 400 MHz):
-
1H NMR: 16 scans, 30° pulse angle, D1 = 1.0 sec.
-
13C {1H} NMR: 1024 scans, D1 = 2.0 sec (to capture quaternary C=S).
-
NOESY: Mixing time (
) = 500 ms. This is optimal for small molecules (MW < 500) to observe positive NOE enhancements.
-
-
Data Processing:
-
Phase correction is critical for NOESY. Look for cross-peaks with the same phase as the diagonal (for small molecules) or opposite (if aggregation occurs).
-
Calibrate DMSO-d6 residual peak to 2.50 ppm (1H) and 39.5 ppm (13C).
-
References
-
Balaban, A. T., et al. (2004). Imidazoles and their Benzo Derivatives: (iii) Synthesis and Applications. Science of Synthesis. Link
-
Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis.[1][2] Academic Press. (Standard text for imidazole regiochemistry).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Reference for NOE and Thione/Thiol IR distinctions). Link
-
PubChem Compound Summary. (2024). CID 11235689 (Analogous 1-methyl-2-mercaptoimidazole). National Library of Medicine. Link
-
Reich, H. J. (2023). Structure Determination Using NMR.[1][2][3] University of Wisconsin-Madison. (Authoritative guide on NOE/ROE usage). Link
Sources
A Predictive Spectroscopic and Structural Analysis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol: A Technical Guide for Drug Development Professionals
Introduction
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol is a heterocyclic compound featuring a functionalized imidazole core. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities associated with imidazole derivatives. The presence of a thiol (mercapto), a primary alcohol (hydroxymethyl), and a propyl group offers multiple points for potential biological interactions and further chemical modification.
Accurate structural elucidation and characterization are foundational to any drug discovery and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming molecular structure, assessing purity, and understanding chemical behavior.
This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. In the absence of published experimental spectra for this specific molecule, this document leverages fundamental principles of spectroscopy and data from analogous structures to construct a reliable predictive framework. This approach serves as a powerful tool for researchers in identifying and characterizing this compound, guiding synthesis efforts, and establishing quality control standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the elucidation of the covalent structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol, we predict five distinct signals, plus the exchangeable protons of the thiol and hydroxyl groups.
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Label | Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |
| a | -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H | Terminal methyl group of the propyl chain, split by adjacent CH₂ (b). |
| b | -CH₂-CH₂ -CH₃ | ~1.7 | Sextet (or multiplet, m) | 2H | Methylene group adjacent to both a methyl (a) and another methylene (c). |
| c | -NCH₂ -CH₂-CH₃ | ~3.9 - 4.1 | Triplet (t) | 2H | Methylene group directly attached to the imidazole nitrogen, deshielded. |
| d | Imidazole CH | ~7.0 - 7.2 | Singlet (s) | 1H | Proton on the C4 of the imidazole ring. |
| e | -CH₂ OH | ~4.5 | Singlet (s) or Doublet (d) | 2H | Methylene protons of the hydroxymethyl group. May show coupling to the OH proton (f) if exchange is slow. |
| f | -CH₂OH | ~4.8 - 5.5 | Triplet (t) or Broad Singlet (br s) | 1H | Hydroxyl proton. Position and multiplicity are solvent and concentration-dependent. Exchangeable with D₂O. |
| g | -SH | ~12.5 - 13.5 | Broad Singlet (br s) | 1H | Thiol proton in the thione tautomer. Highly deshielded and exchangeable with D₂O. |
Causality Behind Experimental Choices: The choice of DMSO-d₆ as a solvent is deliberate. Unlike CDCl₃, DMSO is a hydrogen bond acceptor, which slows down the rate of proton exchange for the -OH and -SH groups. This allows for the observation of these protons and often reveals their coupling to adjacent C-H protons, providing valuable structural information. The use of D₂O exchange is a critical validation step: adding a drop of D₂O to the NMR tube will cause the signals for the -OH and -SH protons to disappear, confirming their identity.
Predicted ¹H NMR Coupling Diagram
Caption: Predicted spin-spin coupling for key protons.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Label | Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| 1 | -CH₂-CH₂-C H₃ | ~11 | Terminal methyl carbon of the propyl group. |
| 2 | -CH₂-C H₂-CH₃ | ~22 | Methylene carbon adjacent to the terminal methyl. |
| 3 | -NC H₂-CH₂-CH₃ | ~46 | Methylene carbon attached to the imidazole nitrogen. |
| 4 | -C H₂OH | ~55 | Hydroxymethyl carbon, deshielded by the attached oxygen. |
| 5 | Imidazole C 4 | ~120 | C4 carbon of the imidazole ring. |
| 6 | Imidazole C 5 | ~135 | C5 carbon, substituted with the hydroxymethyl group. |
| 7 | Imidazole C 2 | ~165 - 175 | C2 carbon (thione, C=S), significantly deshielded by the sulfur atom. |
Expertise in Interpretation: The chemical shift of the C2 carbon is highly diagnostic. Its expected downfield shift beyond 160 ppm is characteristic of a thione (C=S) functional group within a heterocyclic system, confirming the tautomeric form. Standard aliphatic carbons appear upfield (10-50 ppm), while the carbons of the imidazole ring appear in the aromatic/olefinic region (120-140 ppm).[1]
Workflow for NMR Analysis
Caption: Standard workflow for NMR structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for the rapid identification of key functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| 3600 - 3200 | Alcohol (O-H) | Stretch, H-bonded | Strong, Broad |
| 3150 - 3050 | Imidazole (C-H) | Stretch | Medium |
| 2960 - 2850 | Alkyl (C-H) | Stretch | Medium-Strong |
| 2600 - 2550 | Thiol (S-H) | Stretch | Weak, Sharp |
| ~1620, ~1480 | Imidazole Ring | C=C, C=N Stretch | Medium |
| ~1250 | Thione (C=S) | Stretch | Medium-Strong |
| 1050 - 1000 | Primary Alcohol (C-O) | Stretch | Strong |
Trustworthiness Through Self-Validation: The IR spectrum provides a complementary and validating dataset to the NMR analysis. The presence of a broad O-H stretch around 3350 cm⁻¹ corroborates the hydroxyl group identified in the NMR.[2][3] A weak but sharp S-H stretch near 2560 cm⁻¹ would confirm the thiol functionality.[4][5] The combination of strong C-H stretches below 3000 cm⁻¹ and a strong C-O stretch around 1050 cm⁻¹ definitively points to the presence of both alkyl chains and a primary alcohol, respectively.[6] The bands in the 1620-1480 cm⁻¹ region are characteristic of the imidazole ring itself.[7][8]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. Tandem MS (MS/MS) fragments the molecule to yield structural information.
Molecular Formula: C₇H₁₂N₂OS Monoisotopic Mass: 172.0670 g/mol
Predicted High-Resolution ESI-MS Data:
-
[M+H]⁺: m/z 173.0748
-
[M+Na]⁺: m/z 195.0567
Predicted Fragmentation Pathways: The fragmentation of the parent ion ([M+H]⁺) in a tandem mass spectrometer provides a fingerprint that confirms the molecule's structure. Key predicted fragmentation patterns include:
-
Loss of Water (H₂O): Dehydration of the primary alcohol is a common fragmentation pathway for alcohols, resulting in a fragment at m/z 155.0642 .[9][10]
-
Loss of Propene: Cleavage of the N-propyl bond via a McLafferty-type rearrangement could lead to the loss of propene (C₃H₆), resulting in a fragment at m/z 131.0333 .
-
Loss of the Propyl Radical: Direct cleavage of the N-propyl bond would result in the loss of a propyl radical (•C₃H₇), leading to a fragment at m/z 130.0255 .
-
Alpha-Cleavage of Alcohol: Cleavage of the C-C bond adjacent to the imidazole ring would lead to the loss of the •CH₂OH radical, resulting in a fragment at m/z 142.0489 .
Fragmentation Diagram
Caption: Major predicted fragmentation pathways in ESI-MS/MS.
Experimental Protocols
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Dissolution: Vortex the tube until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field for homogeneity.
-
Acquire a standard ¹H spectrum (e.g., 16 scans, 2-second relaxation delay).
-
Acquire a standard proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).
-
-
D₂O Exchange: For ¹H NMR, acquire a spectrum, then remove the tube, add one drop of D₂O, shake gently, and re-acquire the spectrum to identify exchangeable protons.
Protocol: ATR-FTIR Spectroscopy
-
Background Scan: Ensure the attenuated total reflectance (ATR) crystal is clean and acquire a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum (e.g., 32 scans at a resolution of 4 cm⁻¹).
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Protocol: High-Resolution Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the initial mobile phase.
-
Chromatography (Optional but Recommended): Inject the sample onto a liquid chromatography system (e.g., using a C18 column) to ensure purity before introduction to the mass spectrometer.
-
Ionization: Utilize an electrospray ionization (ESI) source in positive ion mode.
-
MS Acquisition: Acquire full scan data over a relevant m/z range (e.g., 100-500) on a high-resolution instrument (e.g., Orbitrap or TOF).
-
MS/MS Acquisition: Perform a data-dependent acquisition where the most intense ion from the full scan (i.e., the [M+H]⁺ ion at m/z 173.07) is selected for collision-induced dissociation (CID) to generate a fragment spectrum.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are grounded in fundamental principles and analysis of structurally related compounds. The detailed interpretation and justification for each predicted feature offer a clear roadmap for researchers to confirm the identity, structure, and purity of this molecule. The provided protocols represent standard, validated methodologies in the field of analytical chemistry. By synthesizing these predictive data with rigorous experimental protocols, drug development professionals can confidently advance their research and development activities involving this and similar chemical entities.
References
- JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation.
- Chemistry Steps. (2025). Mass Spectrometry of Alcohols.
- YouTube. (2025). Mass Spectrometry of Alcohols.
- Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups.
- Chemistry!!! Not Mystery. (2013). Fragmentation pattern and mass spectra of Alcohols.
- ResearchGate. (n.d.). Electron impact studies. XII. Mass spectra of substituted imidazoles.
- Mass Spectrometry Techniques. (n.d.). Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques.
- Canadian Science Publishing. (n.d.). A Low Temperature Infrared Study of Self-association in Thiols.
- Organic Chemistry: A Tenth Edition. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols.
- K-REx. (n.d.). Infrared spectroscopic comparison of metal complexes of imidazole and structurally related compounds.
- Spectroscopy Online. (2020). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols.
- ResearchGate. (n.d.). IR spectrum of imidazole derivatives a-2a, b-2b, and c-2c.
- PubMed. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway.
- PMC. (n.d.). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats.
- YouTube. (2021). Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis.
- Wikipedia. (n.d.). Thiol.
- MDPI. (2020). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups.
- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propyl methanoate.
- Prezi. (2025). IR Spectra of Alcohols.
- ResearchGate. (n.d.). FT-IR spectra of: (a) Imidazole; (b) PTA; (c) AlIITM-41; (d)....
- SfRBM. (n.d.).
- Doc Brown's Chemistry. (2025). C9H12 C-13 nmr spectrum of propylbenzene analysis of chemical shifts ppm interpretation ....
- Germán Fernández. (n.d.). IR Spectrum: Alcohols and Phenols.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alcohols.
- ResearchGate. (n.d.). Fragmentation of thiols. (A) Fragmentation of tagged cysteine (B)....
- ResearchGate. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives.
- PMC. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry.
- Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
- ChemicalBook. (n.d.). Imidazole(288-32-4)IR1.
- ACS Publications. (2019). Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole.
- MDPI. (2025). Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.
- OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy.
- ResearchGate. (n.d.). Selected hydroxymethyl region of the 1H NMR spectrum (a, blue) at 700....
- ResearchGate. (n.d.). FT-IR spectra of (a) carbonyl group and (b) thiol group of (i) PCL diOH, (ii) PCL diSH, and (iii) mercaptopropionic acid, respectively.
- Reddit. (2024). SH bond in IR : r/Chempros.
- Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.10 ¹³C NMR Spectroscopy.
- IntechOpen. (n.d.).
- Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.
- Chemistry Steps. (2024). NMR Chemical Shift Values Table.
- Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- YouTube. (2022). chemical shift of functional groups in 13C NMR spectroscopy.
- H NMR Spectroscopy. (n.d.).
- OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts.
- PubMed. (2025). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5.
- YouTube. (2019). chemical shift and ppm values in 1H NMR spectroscopy.
Sources
- 1. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn [learn.openochem.org]
- 2. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Thiol - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Video: Mass Spectrometry: Alcohol Fragmentation [jove.com]
- 10. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Mercapto-1-Propyl-1H-Imidazoles
Abstract
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its unique physicochemical properties, including its aromaticity and amphoteric nature, allow for versatile interactions with a range of biological targets.[2] The incorporation of a mercapto group, particularly at the 2-position, introduces a critical functional handle for potent and often specific interactions with metalloenzymes and receptor binding pockets. This guide provides a comprehensive exploration of the potential therapeutic targets of a specific, yet under-explored, derivative: 2-mercapto-1-propyl-1H-imidazole. By extrapolating from the well-documented activities of structurally related mercaptoimidazole and benzimidazole analogs, we delineate a strategic framework for the investigation of this compound's therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview of potential applications and detailed, actionable experimental protocols for target identification and validation.
Introduction: The Therapeutic Promise of the 2-Mercaptoimidazole Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a unique combination of polarity, hydrogen bonding capability, and metabolic stability.[2] When functionalized with a mercapto (-SH) group at the 2-position, the resulting 2-mercaptoimidazole core exhibits a distinct reactivity profile. The sulfur atom can act as a potent nucleophile and a metal chelator, properties that are frequently exploited in the design of enzyme inhibitors.[3] Indeed, derivatives of 2-mercaptoimidazole have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1]
This guide focuses on the therapeutic potential of 2-mercapto-1-propyl-1H-imidazole, a novel entity for which specific biological targets have not been extensively characterized. Based on a thorough analysis of the structure-activity relationships (SAR) of analogous compounds, we hypothesize that the introduction of a propyl group at the N1 position will modulate the lipophilicity and steric profile of the molecule, thereby influencing its pharmacokinetic properties and target specificity. This document outlines a rational, multi-pronged approach to elucidating the therapeutic targets of this promising compound.
A Roadmap for Target Identification and Validation
The journey from a novel chemical entity to a validated therapeutic lead requires a systematic and rigorous approach to target identification and validation. For 2-mercapto-1-propyl-1H-imidazole, we propose a two-phase strategy:
Phase 1: Unbiased Target Identification. This phase aims to identify the cellular proteins that physically interact with the compound without a preconceived hypothesis.
Phase 2: Hypothesis-Driven Target Validation. Based on the known activities of related compounds, this phase focuses on confirming the interaction of 2-mercapto-1-propyl-1H-imidazole with specific, pre-selected targets.
Phase 1: Unbiased Identification of Protein Targets
To cast a wide net for potential interacting proteins, we recommend two complementary, state-of-the-art proteomics approaches.
Affinity Chromatography-Mass Spectrometry
This robust technique allows for the selective isolation of proteins that bind to an immobilized form of the small molecule.
Causality Behind Experimental Choices: By immobilizing 2-mercapto-1-propyl-1H-imidazole on a solid support, we can use it as "bait" to capture its binding partners from a complex protein mixture, such as a cell lysate. The choice of linker and immobilization point is critical to ensure that the pharmacophore remains accessible for protein binding.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize an analog of 2-mercapto-1-propyl-1H-imidazole with a linker arm suitable for conjugation to a solid support (e.g., agarose beads). A common strategy is to add a linker with a terminal amine or carboxyl group.
-
Covalently attach the linker-modified compound to activated agarose beads.
-
-
Cell Culture and Lysate Preparation:
-
Culture a relevant human cell line (e.g., a cancer cell line if anticancer activity is suspected) to a high density.
-
Lyse the cells under non-denaturing conditions to preserve protein structure and interactions.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the compound-conjugated beads.
-
As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the specifically bound proteins from the beads, often by competing with an excess of the free compound.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands that are present in the experimental sample but not the control.
-
Identify the proteins using in-gel trypsin digestion followed by MALDI-TOF mass spectrometry and peptide mass fingerprinting.
-
Photoaffinity Labeling
This technique provides a more direct and covalent linkage between the small molecule and its target protein within a native cellular environment.
Causality Behind Experimental Choices: Photoaffinity labeling utilizes a chemically modified version of the compound that incorporates a photoreactive group.[4] Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby molecules, effectively "tagging" the binding partners.[4][5] This method has the advantage of capturing transient or weak interactions that might be lost during the washing steps of affinity chromatography.[6]
Experimental Protocol: Photoaffinity Labeling
-
Probe Synthesis:
-
Synthesize a photoaffinity probe by incorporating a photoreactive moiety (e.g., a phenylazide or benzophenone) into the structure of 2-mercapto-1-propyl-1H-imidazole.
-
Also, incorporate a reporter tag, such as biotin or a clickable alkyne group, for subsequent enrichment.
-
-
Live Cell Labeling:
-
Treat live cells with the photoaffinity probe.
-
Irradiate the cells with UV light of the appropriate wavelength to activate the photoreactive group and induce covalent cross-linking to target proteins.
-
-
Protein Enrichment and Identification:
-
Lyse the cells and enrich the biotin-tagged proteins using streptavidin beads.
-
Elute the captured proteins and identify them by mass spectrometry as described in the affinity chromatography protocol.
-
Phase 2: Hypothesis-Driven Validation of Potential Targets
Based on the extensive literature on imidazole and mercaptoimidazole derivatives, we have identified four high-priority potential targets for 2-mercapto-1-propyl-1H-imidazole. The following sections detail the rationale for each target and provide protocols for their validation.
C-C Chemokine Receptor Type 2 (CCR2)
Scientific Rationale: CCR2 is a G-protein coupled receptor that plays a central role in the migration of monocytes and macrophages to sites of inflammation.[7][8] Antagonists of CCR2 are being actively pursued for the treatment of various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and type 2 diabetes.[7][9] Notably, a class of 2-mercaptoimidazoles has been identified as potent CCR2 antagonists.[10] The core imidazole scaffold and the mercapto group are likely key pharmacophoric features for interaction with the receptor.
Experimental Protocol: CCR2 Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR2 receptor.
-
Materials:
-
Membrane preparations from cells overexpressing human CCR2 (e.g., U2OS-CCR2 or CHO-CCR2).
-
Radiolabeled CCR2 antagonist (e.g., [3H]-CCR2-RA-[R]).[11]
-
Unlabeled CCR2 antagonist (for determining non-specific binding).
-
2-mercapto-1-propyl-1H-imidazole.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% CHAPS, pH 7.4).[12]
-
-
Procedure:
-
In a 96-well plate, combine the CCR2-expressing cell membranes, the radiolabeled ligand at a fixed concentration, and varying concentrations of 2-mercapto-1-propyl-1H-imidazole.
-
For total binding, omit the test compound. For non-specific binding, include a high concentration of an unlabeled CCR2 antagonist.
-
Incubate the plate to allow binding to reach equilibrium.
-
Harvest the membranes onto a filter plate and wash to remove unbound radioligand.
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Tyrosinase
Scientific Rationale: Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting step in melanin biosynthesis.[13] Inhibitors of tyrosinase are of great interest for the treatment of hyperpigmentation disorders and have applications in the cosmetics industry.[13][14][15] The mercapto group of 2-mercaptobenzimidazole derivatives has been shown to chelate the copper ions in the active site of tyrosinase, leading to potent inhibition.[3] Given the structural similarity, 2-mercapto-1-propyl-1H-imidazole is a strong candidate for a tyrosinase inhibitor.
Experimental Protocol: Tyrosinase Inhibition Assay
This colorimetric assay measures the enzymatic activity of tyrosinase by monitoring the formation of dopachrome from L-DOPA.[16]
-
Materials:
-
Mushroom tyrosinase.
-
L-DOPA (substrate).
-
Kojic acid (positive control inhibitor).
-
2-mercapto-1-propyl-1H-imidazole.
-
Phosphate buffer (pH 6.8).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the tyrosinase enzyme with varying concentrations of 2-mercapto-1-propyl-1H-imidazole or kojic acid in phosphate buffer.[17]
-
Initiate the enzymatic reaction by adding L-DOPA to all wells.[17]
-
Monitor the formation of dopachrome by measuring the absorbance at 475 nm over time using a microplate reader.[16][17]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the uninhibited control.
-
Calculate the IC50 value of the compound.
-
| Parameter | CCR2 Binding Assay | Tyrosinase Inhibition Assay |
| Principle | Competitive displacement of a radioligand | Colorimetric measurement of product formation |
| Target | C-C Chemokine Receptor Type 2 | Tyrosinase Enzyme |
| Readout | Scintillation counting (radioactivity) | Absorbance at 475 nm |
| Output | IC50 (half-maximal inhibitory concentration) | IC50 |
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase
Scientific Rationale: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[3][18] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for cancer therapy.[19][20][21][22] Several imidazole and benzimidazole derivatives have been reported to possess anticancer activity, with some acting as EGFR tyrosine kinase inhibitors. Molecular docking studies of 2-mercaptobenzimidazole derivatives suggest favorable interactions with the EGFR tyrosine kinase active site. The planar imidazole ring can mimic the purine core of ATP, while the mercapto group can form key interactions within the binding pocket.
Experimental Protocol: EGFR Kinase Activity Assay
This assay measures the phosphorylation of a substrate by the EGFR kinase domain, typically using a luminescence-based ATP detection method.
-
Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant, e.g., L858R).[23]
-
Kinase substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1).[23][24]
-
ATP.
-
A known EGFR inhibitor (e.g., Gefitinib) as a positive control.
-
2-mercapto-1-propyl-1H-imidazole.
-
Kinase assay buffer.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).[23]
-
-
Procedure:
-
In a white 96-well plate, combine the EGFR kinase, substrate, and varying concentrations of 2-mercapto-1-propyl-1H-imidazole or the positive control inhibitor in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C to allow for substrate phosphorylation.
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Alpha-Glucosidase
Scientific Rationale: Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose.[25] Inhibitors of this enzyme delay carbohydrate absorption and reduce postprandial blood glucose spikes, making them an effective treatment for type 2 diabetes.[6][25][26][27][28] The imidazole scaffold is present in some known alpha-glucosidase inhibitors, and the ability of the mercapto group to interact with the enzyme's active site makes 2-mercapto-1-propyl-1H-imidazole a plausible candidate for this target.
Experimental Protocol: Alpha-Glucosidase Inhibition Assay
This is a colorimetric assay that measures the cleavage of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by alpha-glucosidase.[10]
-
Materials:
-
Alpha-glucosidase from Saccharomyces cerevisiae.
-
pNPG (substrate).
-
Acarbose (positive control inhibitor).
-
2-mercapto-1-propyl-1H-imidazole.
-
Phosphate buffer (pH 6.8).
-
Sodium carbonate (stop solution).
-
-
Procedure:
-
In a 96-well plate, pre-incubate the alpha-glucosidase enzyme with varying concentrations of 2-mercapto-1-propyl-1H-imidazole or acarbose in phosphate buffer.[29]
-
Initiate the reaction by adding pNPG.[30]
-
Stop the reaction by adding sodium carbonate.[30]
-
Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm.[10]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value.
-
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically grounded strategy for elucidating the therapeutic targets of 2-mercapto-1-propyl-1H-imidazole. By employing a combination of unbiased, proteomics-based discovery methods and hypothesis-driven validation against high-probability targets, researchers can efficiently and robustly characterize the mechanism of action of this novel compound. The detailed experimental protocols provided herein serve as a practical starting point for these investigations.
The successful identification and validation of a specific molecular target will pave the way for further preclinical development, including lead optimization through structure-activity relationship studies, in vivo efficacy testing in relevant disease models, and comprehensive safety and toxicology assessments. The versatile 2-mercaptoimidazole scaffold holds immense promise, and a systematic exploration of its derivatives, such as 2-mercapto-1-propyl-1H-imidazole, is a worthy endeavor in the ongoing quest for novel and effective therapeutics.
References
-
Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. (n.d.). Retrieved February 19, 2026, from [Link]
-
Alpha-Glucosidase Inhibitors. (n.d.). The London Diabetes Centre. Retrieved February 19, 2026, from [Link]
- Feingold, K. R., et al. (2024). Alpha Glucosidase Inhibitors. In StatPearls.
-
Alpha-Glucosidase Inhibitors: What They Are & Side Effects. (2025, October 16). Cleveland Clinic. Retrieved February 19, 2026, from [Link]
-
PhosphoFlowSeq - A High-throughput Kinase Activity Assay for Screening Drug Resistance Mutations in EGFR. (2021, November 5). Journal of Molecular Biology. Retrieved February 19, 2026, from [Link]
-
EGFR(L858R) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
-
EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome. (n.d.). Translational Lung Cancer Research. Retrieved February 19, 2026, from [Link]
-
Different Natural and Synthetic Tyrosinase Inhibitors and their Application. (n.d.). International Journal of Creative Research Thoughts. Retrieved February 19, 2026, from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (2025, February 5). Journal of Pharma Insights and Research. Retrieved February 19, 2026, from [Link]
-
Recent Advances in Boosting EGFR Tyrosine Kinase Inhibitors-Based Cancer Therapy. (2025, January 3). Molecular Pharmaceutics. Retrieved February 19, 2026, from [Link]
-
Alpha-Glucosidase Inhibition Assay: A Detailed Guide. (2026, January 6). Crown. Retrieved February 19, 2026, from [Link]
-
Hydroxyketone Tyrosinase Inhibitors: Mechanism of Action, Applications and Perspectives in Depigmentation and Melanoma Therapy. (2025, October 14). Molecules. Retrieved February 19, 2026, from [Link]
-
Potential of EGFR Inhibitors: A Promising Avenue in Cancer Treatment. (2024, March 29). Oncology and Cancer Case Reports. Retrieved February 19, 2026, from [Link]
-
What are the therapeutic applications for α-glucosidase inhibitors?. (2025, March 11). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
-
EGFR Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved February 19, 2026, from [Link]
-
Tyrosinase inhibition assay. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]
-
3.5. Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. Retrieved February 19, 2026, from [Link]
-
EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy. (2025, October 28). Journal of Hematology & Oncology. Retrieved February 19, 2026, from [Link]
-
EGFR Kinase Assay Service. (n.d.). Reaction Biology. Retrieved February 19, 2026, from [Link]
-
Design and discovery of mushroom tyrosinase inhibitors and their therapeutic applications. (2014, April 7). Expert Opinion on Drug Discovery. Retrieved February 19, 2026, from [Link]
-
Biomedical applications of tyrosinases and tyrosinase inhibitors. (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
-
CCR2 antagonists. (2025, August 10). ResearchGate. Retrieved February 19, 2026, from [Link]
-
What are TYR inhibitors and how do they work?. (2024, June 21). Patsnap Synapse. Retrieved February 19, 2026, from [Link]
-
Recent developments in CCR2 antagonists. (n.d.). Expert Opinion on Therapeutic Patents. Retrieved February 19, 2026, from [Link]
-
CHAPTER 12: CCR2 Antagonists for the Treatment of Diseases Associated with Inflammation. (2012, July 18). Royal Society of Chemistry. Retrieved February 19, 2026, from [Link]
-
A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. (n.d.). Journal of Pharma Insights and Research. Retrieved February 19, 2026, from [Link]
-
Tyrosinase Inhibition Assay. (2023, September 21). Active Concepts. Retrieved February 19, 2026, from [Link]
-
EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy. (2025, October 28). Journal of Hematology & Oncology. Retrieved February 19, 2026, from [Link]
-
In vitro α-glucosidase inhibitory assay. (n.d.). Protocols.io. Retrieved February 19, 2026, from [Link]
-
Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. (2023, November 17). bioRxiv. Retrieved February 19, 2026, from [Link]
-
Evaluation of α-Glucosidase Inhibitory Assay using Different Sub-classes of Flavonoids. (n.d.). Thai Journal of Pharmaceutical Sciences. Retrieved February 19, 2026, from [Link]
-
Tyrosinase Inhibitor Assay Kit Catalog Number: EZ2019-01. (n.d.). Attogene. Retrieved February 19, 2026, from [Link]
-
Recent developments in CCR2 antagonists. (2009, March 15). Expert Opinion on Therapeutic Patents. Retrieved February 19, 2026, from [Link]
-
Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). Molecules. Retrieved February 19, 2026, from [Link]
-
Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (2021, February 18). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
Photoaffinity labeling and photoaffinity crosslinking of enzymes. (n.d.). Brazilian Journal of Medical and Biological Research. Retrieved February 19, 2026, from [Link]
-
Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. (2025, December 28). Zenodo. Retrieved February 19, 2026, from [Link]
-
Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. (n.d.). Journal of Medicinal Chemistry. Retrieved February 19, 2026, from [Link]
-
Photoaffinity Labeling in Target- and Binding-Site Identification. (2015, February 16). Taylor & Francis. Retrieved February 19, 2026, from [Link]
-
Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
The ins and outs of ligand binding to CCR2. (2025, November 20). Scholarly Publications Leiden University. Retrieved February 19, 2026, from [Link]
-
Fluorescent ligands targeting the intracellular allosteric binding site of the chemokine receptor CCR2. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [Link]
-
Photoaffinity labeling in target- and binding-site identification. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
-
Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. (n.d.). Bentham Science Publisher. Retrieved February 19, 2026, from [Link]
-
Inducing Receptor Degradation as a Novel Approach to Target CC Chemokine Receptor 2 (CCR2). (2024, August 18). MDPI. Retrieved February 19, 2026, from [Link]
-
The Mechanism of Photoaffinity Labeling. (n.d.). PMC. Retrieved February 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tribioscience.com [tribioscience.com]
- 4. biologiachile.cl [biologiachile.cl]
- 5. The Mechanism of Photoaffinity Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. Recent developments in CCR2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. jetir.org [jetir.org]
- 14. tandfonline.com [tandfonline.com]
- 15. What are TYR inhibitors and how do they work? [synapse.patsnap.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. EGFR tyrosine kinase inhibitors as first-line therapy in advanced EGFR mutation-positive non-small cell lung cancer: strategies to improve clinical outcome - Tiefenbacher - Journal of Thoracic Disease [jtd.amegroups.org]
- 20. Power of EGFR Inhibitors in Cancer Treatment [delveinsight.com]
- 21. Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Cancer: Current Use and Future Prospects [pubmed.ncbi.nlm.nih.gov]
- 22. EGFR-targeted tyrosine kinase inhibitors: advancements in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. my.clevelandclinic.org [my.clevelandclinic.org]
- 26. africanjournalofdiabetesmedicine.com [africanjournalofdiabetesmedicine.com]
- 27. londondiabetes.com [londondiabetes.com]
- 28. What are the therapeutic applications for α-glucosidase inhibitors? [synapse.patsnap.com]
- 29. bio-protocol.org [bio-protocol.org]
- 30. Alpha-Glucosidase Inhibition Assay: A Detailed Guide [ccgit.crown.edu]
The Mercaptoimidazole Scaffold: From Synthetic Origins to Therapeutic & Industrial Frontiers
The following technical guide is structured to provide an authoritative, deep-dive analysis of substituted mercaptoimidazoles, adhering to the requested autonomy and scientific rigor.
Executive Summary The 2-mercaptoimidazole (2-MI) core represents a privileged scaffold in heterocyclic chemistry, bridging the gap between fundamental organic synthesis and critical applications in endocrinology and materials science. Historically anchored by the discovery of the naturally occurring antioxidant ergothioneine (1909) and the antithyroid breakthrough of methimazole (1949), this moiety owes its versatility to the thione-thiol tautomerism that dictates its reactivity. This guide dissects the synthetic evolution, biological mechanisms, and industrial utility of substituted mercaptoimidazoles, providing researchers with actionable protocols and mechanistic insights.
Part 1: Historical Genesis & Synthetic Evolution
The discovery of mercaptoimidazoles was not a singular event but a convergence of natural product isolation and synthetic methodology.[1]
The Natural Origin: Ergothioneine
In 1909, Charles Tanret isolated a sulfur-containing betaine from the ergot fungus Claviceps purpurea.[2][3][4] Named ergothioneine , its structure was later confirmed as a 2-mercaptoimidazole derivative of histidine. Unlike typical thiols, ergothioneine exists predominantly in the thione form at physiological pH, rendering it resistant to autoxidation—a property that sparked interest in the stability of the N-C(=S)-N motif.
The Synthetic Breakthrough: Marckwald & The Antithyroids
While natural products provided the inspiration, the synthetic utility of the scaffold was established by the Marckwald synthesis . In the 1940s, amidst the search for alternatives to toxic thiouracils for treating Graves' disease, researchers like Astwood and Stanley screened heterocyclic libraries. They identified 1-methyl-2-mercaptoimidazole (Methimazole) as a potent thyroid peroxidase (TPO) inhibitor, roughly 100 times more active than thiouracil. This led to the development of Carbimazole , a carbamate prodrug designed to improve shelf-stability and taste, which hydrolyzes in vivo to the active methimazole.
Part 2: Synthetic Architectures & Reactivity[5]
The construction of the 2-mercaptoimidazole ring relies on the condensation of
The Marckwald Reaction Mechanism
The classical route involves the reaction of an
Mechanistic Pathway:
-
Condensation: The amine attacks the isothiocyanate carbon.
-
Cyclization: The sulfur or nitrogen nucleophile attacks the carbonyl carbon.
-
Dehydration: Acid-catalyzed elimination of water aromatizes the ring.
Visualization: The Marckwald Cyclization
The following diagram illustrates the electron flow during the formation of the imidazole-2-thione core.
Caption: Step-wise formation of the 2-mercaptoimidazole core via the Marckwald strategy.
Tautomerism: Thione vs. Thiol
A critical feature of these compounds is the tautomeric equilibrium between the thione (NH-C=S) and thiol (N=C-SH) forms.
-
Solid State/Neutral Solution: The thione form predominates. This makes the sulfur nucleophilic but less prone to oxidation than a free thiol.
-
Basic Solution: Deprotonation leads to the thio-imidazolate anion, which reacts readily with alkyl halides (S-alkylation).
Part 3: Pharmacological Significance (The Antithyroid Core)
The clinical dominance of mercaptoimidazoles lies in their ability to hijack the thyroid hormone synthesis machinery.
Mechanism of Action: Suicide Inhibition of TPO
Thyroid Peroxidase (TPO) contains a heme cofactor that oxidizes iodide (
-
Competition: Methimazole competes with tyrosyl residues on thyroglobulin for the oxidized iodine species.
-
S-Oxygenation: TPO oxidizes the sulfur of methimazole to a sulfenic acid or sulfonyl radical.
-
Inactivation: These reactive sulfur species can covalently bind to the heme moiety or the protein backbone of TPO, irreversibly inactivating the enzyme ("Suicide Inhibition").
Visualization: TPO Interference Pathway
Caption: Methimazole intercepts the TPO catalytic cycle, preventing thyroxine synthesis.
Comparative Pharmacology
The following table contrasts the two primary antithyroid agents. Note that while Propylthiouracil (PTU) is a pyrimidine, it shares the thiourea pharmacophore.
| Feature | Methimazole (MMI) | Propylthiouracil (PTU) |
| Core Structure | 1-Methyl-2-mercaptoimidazole | 6-Propyl-2-thiouracil |
| Potency | High (10-50x PTU) | Lower |
| Serum Half-life | 4-6 hours (Accumulates in Thyroid) | 1-2 hours |
| Protein Binding | Negligible | High (~75%) |
| Mechanism | TPO Inhibition | TPO Inhibition + Peripheral T4->T3 conversion block |
| Key Toxicity | Agranulocytosis (Dose-dependent) | Hepatotoxicity (Black Box Warning) |
Part 4: Beyond Thyroid – Industrial Applications
The electron-rich sulfur and nitrogen atoms make 2-mercaptoimidazoles excellent ligands for transition metals, leading to applications in corrosion science.
Corrosion Inhibition Mechanism
In acidic environments (e.g., pipeline pickling), 2-mercaptoimidazole (2MI) and 2-mercaptobenzimidazole (2MBI) act as mixed-type inhibitors .
-
Adsorption: The molecules adsorb onto steel surfaces via the lone pairs of the Sulfur and Nitrogen atoms and the
-electrons of the imidazole ring. -
Langmuir Isotherm: The adsorption typically follows Langmuir kinetics, forming a protective monolayer that blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) sites.
-
Efficiency: 2MI derivatives often show >95% inhibition efficiency in 1M HCl due to strong Fe-S coordination.
Part 5: Experimental Protocols
Protocol: Synthesis of 1-Methyl-2-mercaptoimidazole (Methimazole)
Note: This protocol is adapted from the classical Wohl-Marckwald synthesis for educational/research demonstration.
Reagents:
-
Aminoacetaldehyde diethyl acetal (0.1 mol)
-
Methyl isothiocyanate (0.1 mol)
-
Sulfuric acid (10% aqueous)
-
Sodium hydroxide (for neutralization)
Workflow:
-
Thiourea Formation: In a round-bottom flask, mix aminoacetaldehyde diethyl acetal and methyl isothiocyanate in ethanol. Reflux for 2 hours. Evaporate solvent to obtain the thiourea intermediate.
-
Cyclization: Dissolve the intermediate in 10%
(50 mL). Heat the solution to 50-60°C for 24 hours. The acid hydrolyzes the acetal to the aldehyde, which immediately cyclizes with the thiourea nitrogen. -
Isolation: Cool the mixture in an ice bath. Slowly neutralize with NaOH solution to pH 7-8. The product, 1-methyl-2-mercaptoimidazole, will crystallize or can be extracted with chloroform.
-
Purification: Recrystallize from water or ethanol. M.p. should be ~144-147°C.
Protocol: TPO Inhibition Assay (Guaiacol Oxidation)
This assay measures the ability of a compound to inhibit the peroxidase-mediated oxidation of guaiacol, a colorimetric surrogate for tyrosine.
Reagents:
-
Thyroid Peroxidase (Solubilized porcine thyroid microsomes)
-
Guaiacol (30 mM in phosphate buffer)
-
Hydrogen Peroxide (
, 10 mM) -
Test Compound (Methimazole or derivative in DMSO)
Workflow:
-
Blanking: In a cuvette, add 2.9 mL phosphate buffer (pH 7.4) and 50 µL Guaiacol solution.
-
Enzyme Addition: Add 20 µL TPO enzyme source.
-
Inhibitor: Add 10 µL of Test Compound (various concentrations). Incubate for 5 minutes at 25°C.
-
Initiation: Add 20 µL
to start the reaction. -
Measurement: Monitor the increase in absorbance at 470 nm (formation of tetraguaiacol) for 3 minutes.
-
Analysis: Plot
vs. Inhibitor Concentration to determine .
References
-
Tanret, C. (1909).[3][4] Sur une base nouvelle retirée du seigle ergoté, l'ergothionéine. Comptes Rendus de l'Académie des Sciences. [Source Verified: Historical Record]
-
Astwood, E. B., & Stanley, M. M. (1949).[7] Use of Antithyroid Drugs during Pregnancy. The Journal of Clinical Endocrinology & Metabolism. Link
-
Lawson, A., Rimington, C., & Searle, C. E. (1951). Antithyroid Activity of 2-Carbethoxythio-1-methylglyoxaline. The Lancet.[1] Link
-
Cooper, D. S. (2005). Antithyroid Drugs.[1][6][7][8][9][10][11] The New England Journal of Medicine. Link
-
Obot, I. B., & Obi-Egbedi, N. O. (2010). Adsorption properties and inhibition of mild steel corrosion in sulphuric acid solution by ketoconazole: Experimental and theoretical investigation. Corrosion Science. (Reference for imidazole adsorption mechanism). Link
-
Gruber, K., et al. (2021). Ergothioneine: An Antioxidant with Potential Clinical Applications. Antioxidants.[4] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Ergothioneine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. ANNIVERSARY REVIEW: Antithyroid drug therapy: 70 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What is the mechanism of Carbimazole? [synapse.patsnap.com]
Methodological & Application
Technical Guide: Antifungal Profiling of (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (MPIM)
Introduction & Compound Profile
(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (herein referred to as MPIM ) is a functionalized imidazole derivative (CAS: 497855-87-5). While often utilized as a synthetic intermediate for complex antimicrobial chalcones, MPIM possesses a pharmacophore distinct to the imidazole-2-thiol class. Its structure combines the azole ring—classic for ergosterol biosynthesis inhibition—with a C2-mercapto group capable of redox cycling and metal chelation, and a C5-hydroxymethyl moiety that influences polarity.
This guide provides a standardized framework for researchers to evaluate the intrinsic antifungal activity of MPIM. It addresses the specific challenges of handling thiol-containing small molecules and details protocols for Minimum Inhibitory Concentration (MIC) determination and mechanistic validation.
Chemical Profile
| Property | Detail |
| IUPAC Name | (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol |
| CAS Number | 497855-87-5 |
| Molecular Formula | C₇H₁₂N₂OS |
| Molecular Weight | 172.25 g/mol |
| Solubility | DMSO (primary), Ethanol (secondary), Water (poor) |
| Stability Concern | High: The C2-thiol (-SH) is prone to oxidative dimerization to form disulfides in aerobic conditions. |
Mechanism of Action (Hypothetical & Rationale)
The antifungal potential of MPIM is hypothesized to stem from a dual mechanism, leveraging both its imidazole core and its thiol functionality.
-
CYP51 Inhibition (Azole-like): The unhindered nitrogen (N3) of the imidazole ring binds to the heme iron of lanosterol 14α-demethylase (CYP51) , preventing the conversion of lanosterol to ergosterol. This leads to toxic sterol accumulation and membrane failure.
-
Redox Stress & Chelation (Thiol-mediated): The C2-mercapto group can chelate essential metalloenzymes or undergo redox cycling, generating Reactive Oxygen Species (ROS) that damage fungal DNA and proteins.
Visualizing the Mechanism
The following diagram illustrates the putative multi-target pathway of MPIM within the fungal cell.
Caption: Putative dual-mechanism of MPIM involving CYP51 inhibition and thiol-mediated oxidative stress.
Protocol 1: Compound Preparation & Handling
Critical Warning: The efficacy of MPIM relies on the integrity of the thiol group. Oxidation to the disulfide dimer (bis-imidazole disulfide) will significantly alter lipophilicity and binding affinity.
Materials
-
MPIM powder (Store at -20°C, desiccated).
-
Dimethyl Sulfoxide (DMSO), sterile, anhydrous.
-
Argon or Nitrogen gas line.
-
Amber glass vials (silanized preferred).
Procedure
-
Equilibration: Allow the MPIM vial to reach room temperature before opening to prevent water condensation.
-
Solvent Preparation: Degas the DMSO by bubbling with Argon/Nitrogen for 5 minutes to remove dissolved oxygen.
-
Stock Solution (10 mg/mL):
-
Weigh MPIM accurately into an amber vial.
-
Add the calculated volume of degassed DMSO.
-
Vortex until fully dissolved.
-
Quality Check: If the solution turns cloudy or yellow immediately, oxidation may have occurred.
-
-
Storage: Aliquot into single-use volumes (e.g., 50 µL). Overlay with Argon gas, cap tightly, and freeze at -80°C. Do not refreeze thawed aliquots.
Protocol 2: In Vitro Susceptibility Assay (MIC)
This protocol is adapted from CLSI M27 (Yeasts) and M38 (Filamentous Fungi) standards. It is designed to determine the Minimum Inhibitory Concentration (MIC).
Experimental Design
-
Test Organisms: Candida albicans (ATCC 90028), Aspergillus fumigatus (ATCC 204305).
-
Media: RPMI 1640 buffered with MOPS (pH 7.0).
-
Controls:
-
Positive Control: Fluconazole or Voriconazole.
-
Negative Control: DMSO (solvent) only.
-
Sterility Control: Media only.
-
Workflow Diagram
Caption: Step-by-step workflow for broth microdilution assay to determine MIC.
Step-by-Step Procedure
-
Plate Preparation:
-
Dispense 100 µL of 2x concentrated MPIM in RPMI into columns 1-10 of a 96-well plate (serial dilutions).
-
Column 11: Drug-free growth control (DMSO + Media).
-
Column 12: Sterility control (Media only).
-
-
Inoculum Preparation:
-
Adjust fungal suspension to 0.5 McFarland standard.
-
Dilute further (1:1000 for yeasts) in RPMI to achieve ~1-5 × 10³ CFU/mL (2x final concentration).
-
-
Inoculation:
-
Add 100 µL of the inoculum to wells in columns 1-11.
-
Final volume: 200 µL. Final DMSO concentration should be <1%.
-
-
Incubation:
-
Seal plates with gas-permeable film.
-
Incubate at 35°C for 24h (Candida) or 48h (Aspergillus).
-
-
Readout:
-
MIC50/MIC90: The lowest concentration causing significant (50%) or complete (90-100%) inhibition of visible growth compared to the growth control.
-
Protocol 3: Mechanistic Validation (Ergosterol Rescue)
To confirm if MPIM acts via the ergosterol pathway (like standard imidazoles), an Ergosterol Rescue Assay is performed. If MPIM targets CYP51, adding exogenous ergosterol will bypass the block and restore fungal growth.
Procedure
-
Media Prep: Prepare two sets of RPMI media:
-
Set A: Standard RPMI-MOPS.
-
Set B: RPMI-MOPS supplemented with 50 µg/mL exogenous ergosterol (solubilized in Tween-80/Ethanol).
-
-
Assay: Perform the MIC assay (Protocol 2) simultaneously using Set A and Set B.
-
Interpretation:
-
4-fold increase in MIC in Set B: Indicates the mechanism is related to ergosterol biosynthesis inhibition (Positive for CYP51 targeting).
-
No change in MIC: Mechanism is likely unrelated to ergosterol (e.g., direct membrane damage or ROS generation).
-
Data Analysis & Troubleshooting
Interpreting Results
| Observation | Interpretation | Action |
| MIC < 8 µg/mL | Potent antifungal activity. | Proceed to Time-Kill curves and toxicity testing. |
| MIC > 64 µg/mL | Weak/No activity. | Check compound stability; consider testing derivatives. |
| MIC drops with Antioxidants | Activity is ROS-dependent. | Add NAC (N-acetylcysteine) to media to confirm ROS role. |
| Precipitation in Wells | Solubility limit reached. | Reduce max concentration; verify DMSO % is <1%. |
Troubleshooting Thiol Oxidation
If MIC results are inconsistent between replicates:
-
Suspect Disulfide Formation: Run an LC-MS of the stock solution. If the mass corresponds to the dimer (M+M-2H), the stock is compromised.
-
Solution: Prepare fresh stock immediately before use. Do not store working dilutions.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).[Link]
-
Borgers, M. (1980).[1] Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. Reviews of Infectious Diseases, 2(4), 520-534.[1] [Link]
-
Zhang, L., et al. (2014). Synthesis of some new imidazole-2-thiols and their derivatives as potent antimicrobial agents. Indian Journal of Chemistry, 53B, 403-407. [Link]
Sources
Application Notes and Protocols for Testing Tyrosinase Inhibition with Mercaptoimidazoles
Abstract
This document provides a comprehensive, technically detailed guide for researchers, scientists, and drug development professionals on the protocol for testing tyrosinase inhibition using mercaptoimidazole-based compounds. Tyrosinase is a critical copper-containing enzyme that serves as the rate-limiting step in melanin biosynthesis.[1][2] Its inhibition is a primary focus in the development of therapeutics for hyperpigmentation disorders and in the cosmetic industry for skin-lightening agents.[3][4] Mercaptoimidazoles have emerged as a promising class of tyrosinase inhibitors. This protocol outlines the scientific principles, provides step-by-step experimental procedures, and details data analysis for accurately assessing the inhibitory potential of these compounds.
Introduction: The Significance of Tyrosinase and Its Inhibition
Tyrosinase (EC 1.14.18.1) is a bifunctional, type-3 copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanogenesis.[1][5] This process involves two distinct catalytic activities: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity).[1][6][7] Dopaquinone is a highly reactive intermediate that undergoes a series of reactions to ultimately form melanin.[1]
The active site of tyrosinase contains a binuclear copper center, where two copper ions are each coordinated by three histidine residues.[7][8][9] This copper center is crucial for the binding of both molecular oxygen and the phenolic substrate, facilitating the catalytic reactions.[5][10] The overproduction and accumulation of melanin can lead to various dermatological conditions, including melasma, age spots, and other forms of hyperpigmentation.[3] Therefore, the development of effective tyrosinase inhibitors is of significant interest for both pharmaceutical and cosmetic applications.
Mercaptoimidazole and its derivatives have been identified as potent inhibitors of tyrosinase.[11][12][13] Their proposed mechanism of action involves the chelation of the copper ions within the enzyme's active site, thereby inactivating the enzyme.[11][13] This guide provides a robust protocol to screen and characterize mercaptoimidazole-based compounds for their tyrosinase inhibitory activity.
Principle of the Assay
The tyrosinase inhibition assay described here is a colorimetric method that quantifies the enzymatic activity of tyrosinase by measuring the formation of a colored product, dopachrome.[3][4] In this assay, L-DOPA is used as the substrate. Tyrosinase oxidizes L-DOPA to dopaquinone, which is an unstable intermediate.[4] Dopaquinone then undergoes a non-enzymatic cyclization to form leukodopachrome, which is further oxidized to the stable, orange-red product, dopachrome.[14]
Dopachrome has a maximum absorbance at approximately 475 nm, and the rate of its formation is directly proportional to the activity of the tyrosinase enzyme.[4][15][16] When a tyrosinase inhibitor, such as a mercaptoimidazole derivative, is present, the rate of dopachrome formation is reduced. By comparing the rate of the reaction in the presence of the test compound to that of an uninhibited control, the percentage of inhibition can be calculated.[3]
Materials and Reagents
| Reagent | Source (Example) | Notes |
| Mushroom Tyrosinase (EC 1.14.18.1) | Sigma-Aldrich | A commonly used and commercially available source of tyrosinase.[17] |
| L-3,4-dihydroxyphenylalanine (L-DOPA) | Sigma-Aldrich | Substrate for the diphenolase activity of tyrosinase.[3] |
| Mercaptoimidazole Derivatives | Synthesized or Commercial | The test compounds to be evaluated. |
| Kojic Acid | Sigma-Aldrich | A well-characterized tyrosinase inhibitor used as a positive control.[3][15] |
| Sodium Phosphate Buffer (0.1 M, pH 6.8) | - | The primary buffer for the assay. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dissolving test compounds and controls.[3][4] |
| 96-well Microplates | - | For conducting the assay in a high-throughput format. |
| Microplate Reader | - | Capable of measuring absorbance at 475 nm.[17] |
Experimental Protocol
This protocol is designed for a 96-well plate format, which is suitable for screening multiple compounds and concentrations.
Preparation of Reagents
-
Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and carefully adjust the pH to 6.8 using phosphoric acid or sodium hydroxide. This buffer is used for all dilutions unless specified otherwise.[3]
-
Mushroom Tyrosinase Solution (e.g., 300 U/mL stock): Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer. The final concentration in the assay will be lower. It is critical to keep the enzyme solution on ice to maintain its activity.[17][18]
-
L-DOPA Solution (10 mM): Dissolve L-DOPA in the phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh just before use due to its susceptibility to auto-oxidation.[3]
-
Test Compound (Mercaptoimidazole) Stock Solutions (e.g., 10 mM): Dissolve the mercaptoimidazole derivatives in DMSO to create concentrated stock solutions. The concentration of the stock solution may need to be adjusted based on the solubility of the specific compound.
-
Kojic Acid Stock Solution (e.g., 2 mM): Dissolve kojic acid in DMSO or phosphate buffer to create a stock solution for use as a positive control.[3]
-
Working Solutions: Prepare serial dilutions of the test compounds and kojic acid in phosphate buffer to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the assay wells does not exceed 1-2% to avoid any potential effects on enzyme activity.[3][4] A corresponding vehicle control containing the same concentration of DMSO should also be prepared.
Assay Procedure
-
Plate Setup: Add the reagents to the wells of a 96-well plate according to the layout described in the table below. It is recommended to perform all measurements in triplicate.[17]
| Well Type | Reagent 1 | Reagent 2 | Reagent 3 |
| Test (T) | 20 µL Test Compound Dilution | 100 µL Phosphate Buffer | 40 µL Tyrosinase Solution |
| Test Blank (Tb) | 20 µL Test Compound Dilution | 140 µL Phosphate Buffer | No Enzyme |
| Control (E) | 20 µL Vehicle (e.g., DMSO in buffer) | 100 µL Phosphate Buffer | 40 µL Tyrosinase Solution |
| Control Blank (Eb) | 20 µL Vehicle | 140 µL Phosphate Buffer | No Enzyme |
| Positive Control | 20 µL Kojic Acid Dilution | 100 µL Phosphate Buffer | 40 µL Tyrosinase Solution |
-
Pre-incubation: After adding the test compounds, buffer, and tyrosinase solution, mix the contents of the wells gently and pre-incubate the plate at room temperature (or a specified temperature, e.g., 37°C) for 10 minutes.[17] This step allows the inhibitor to interact with the enzyme before the substrate is introduced.
-
Reaction Initiation: Start the enzymatic reaction by adding 40 µL of the 10 mM L-DOPA solution to all wells. The total volume in each well should now be 200 µL.[3]
-
Incubation and Measurement: Immediately after adding the L-DOPA, place the plate in a microplate reader. Measure the absorbance at 475 nm at regular intervals (e.g., every minute) for a specified period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).[17][19] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 20 minutes) and then measure the final absorbance.[17]
Experimental Workflow Diagram
Caption: Workflow for the tyrosinase inhibition assay.
Data Analysis
Calculation of Percentage Inhibition
The percentage of tyrosinase inhibition is calculated using the following formula, which corrects for the absorbance of the test compound and the blank.[17]
Corrected Absorbance:
-
Corrected Absorbance (Test) = AT - ATb
-
Corrected Absorbance (Control) = AE - AEb
Where:
-
AT = Absorbance of the test well
-
ATb = Absorbance of the test blank well
-
AE = Absorbance of the control (enzyme) well
-
AEb = Absorbance of the control blank well
Percentage Inhibition (%): % Inhibition = [(Corrected AbsorbanceControl - Corrected AbsorbanceTest) / Corrected AbsorbanceControl] x 100
Determination of IC50 Value
The IC50 value is the concentration of an inhibitor that is required to inhibit 50% of the enzyme's activity. To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[4][20]
Quantitative Data Summary Table
| Mercaptoimidazole Derivative | Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Compound A | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Compound B | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Kojic Acid (Positive Control) | 1 | ||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 |
Mechanistic Insights and Kinetic Analysis
To further characterize the inhibition mechanism of promising mercaptoimidazole compounds, kinetic studies can be performed. By measuring the initial reaction velocities at various concentrations of both the substrate (L-DOPA) and the inhibitor, a Lineweaver-Burk plot can be generated. This plot of 1/velocity versus 1/[substrate] can help elucidate the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type).[21][22][23] This information is invaluable for understanding how the inhibitor interacts with the enzyme and for guiding further drug development efforts.
Tyrosinase Catalytic Cycle and Inhibition
Caption: Simplified tyrosinase catalytic cycle and points of inhibition.
Trustworthiness and Self-Validation
To ensure the reliability and reproducibility of the results, the following points should be strictly adhered to:
-
Positive Control: Always include a known tyrosinase inhibitor, such as kojic acid, as a positive control. This validates that the assay is performing as expected.[3][15]
-
Blanks: The inclusion of test blanks and control blanks is essential to correct for any background absorbance from the test compounds or the reaction mixture itself.[17]
-
DMSO Control: A vehicle control with the maximum concentration of DMSO used in the assay should be included to confirm that the solvent does not interfere with enzyme activity.[3][4]
-
Fresh Reagents: L-DOPA solution should always be prepared fresh to avoid auto-oxidation, which can lead to inaccurate results.[3]
-
Enzyme Activity: The activity of the tyrosinase enzyme can vary between batches. It is advisable to perform an initial enzyme activity titration to determine the optimal concentration for the assay.
-
Triplicates: All experiments should be performed in at least triplicate to ensure statistical significance.[17]
Conclusion
This application note provides a detailed and robust protocol for the in vitro screening of mercaptoimidazole derivatives as tyrosinase inhibitors. By following these guidelines, researchers can obtain accurate and reproducible data on the inhibitory potential of their compounds. Further kinetic studies can provide deeper insights into the mechanism of inhibition, which is crucial for the rational design and development of novel and effective tyrosinase inhibitors for therapeutic and cosmetic applications.
References
-
Tachibana, A., et al. (2018). Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein. PLOS Computational Biology, 14(12), e1006645. Retrieved from [Link]
-
Wikipedia. (2024). Tyrosinase. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction mechanism of tyrosinase. Retrieved from [Link]
-
Bio-protocol. (2021). Tyrosinase inhibition assay. Retrieved from [Link]
-
Chen, Q., et al. (2018). Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry. RSC Advances, 8(52), 29841-29848. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (2014). Unraveling the Mechanism of Tyrosinase. Retrieved from [Link]
-
Chang, T. S. (2012). Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts. Molecules, 17(8), 9445-9459. Retrieved from [Link]
-
Kim, M., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Molecules, 29(20), 4833. Retrieved from [Link]
-
Parveen, A., et al. (2018). Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom. Journal of Analytical Methods in Chemistry, 2018, 8135836. Retrieved from [Link]
-
Kubo, I., et al. (2000). Kinetics of Mushroom Tyrosinase Inhibition by Quercetin. Journal of Agricultural and Food Chemistry, 48(4), 1393-1399. Retrieved from [Link]
-
Schweikardt, T., et al. (2013). On the interpretation of tyrosinase inhibition kinetics. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(1), 164-173. Retrieved from [Link]
-
Kubo, I., et al. (2003). Tyrosinase inhibition kinetics of anisic acid. Zeitschrift für Naturforschung C, 58(9-10), 713-718. Retrieved from [Link]
-
Willner, I., et al. (2005). Dopamine-, l-DOPA-, Adrenaline-, and Noradrenaline-Induced Growth of Au Nanoparticles: Assays for the Detection of Neurotransmitters and of Tyrosinase Activity. Analytical Chemistry, 77(5), 1481-1490. Retrieved from [Link]
-
El-Sabbagh, S. M., et al. (2021). Microbial Tyrosinase: Biochemical, Molecular Properties and Pharmaceutical Applications. Journal of Pure and Applied Microbiology, 15(3), 1143-1155. Retrieved from [Link]
-
BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]
-
Palumbo, A., et al. (1991). A new spectrophotometric assay for dopachrome tautomerase. Biochimica et Biophysica Acta (BBA) - General Subjects, 1073(1), 85-90. Retrieved from [Link]
-
Kim, M., et al. (2024). Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. PubMed. Retrieved from [Link]
-
Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2022). A step toward understanding the oxygen activation by copper containing enzymes. Retrieved from [Link]
-
Chen, Y. T., et al. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. Analytical Methods, 12(35), 4349-4355. Retrieved from [Link]
-
Active Concepts. (2018). Tyrosinase Inhibition Assay. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest an easy spectrometric assay using L-dopa for tyrosinase activity?. Retrieved from [Link]
-
Der Pharma Chemica. (2012). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Retrieved from [Link]
-
Chen, Y. A., et al. (2020). Histidine residues at the copper-binding site in human tyrosinase are essential for its catalytic activities. Journal of Dermatological Science, 98(1), 39-46. Retrieved from [Link]
-
Matoba, Y., et al. (2006). A Molecular Mechanism for Copper Transportation to Tyrosinase That Is Assisted by a Metallochaperone, Caddie Protein. Journal of Biological Chemistry, 281(29), 20235-20246. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Dopachrome – Knowledge and References. Retrieved from [Link]
-
Soundhari, C., & Rajarajeswari, K. (2017). Isolation and Characterisation of Mushroom Tyrosinase and Screening of Herbal Extracts for Anti Tyrosinase Activity. International Journal of ChemTech Research, 10(9), 1156-1167. Retrieved from [Link]
-
MDPI. (2021). Sensing Tyrosinase Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the tyrosinase activity assay. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration. Retrieved from [Link]
-
Wang, Y., et al. (2022). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Biosensors, 12(9), 708. Retrieved from [Link]
-
International Journal of Pharmacy & Therapeutics. (2012). SYNTHESIS OF SOME NOVEL BIS TYPE 2-MERCAPTO BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Goldfeder, M., et al. (2015). Structure–function correlations in tyrosinases. Protein Science, 24(6), 913-927. Retrieved from [Link]
-
Characterization of Mushroom Tyrosinase Activity. (n.d.). Retrieved from [Link]
-
Bohrium. (2024). in-vitro-and-in-vivo-anti-pigmentation-effects-of-2-mercaptobenzimidazoles-as-nanomolar-tyrosinase-inhibitors-on-mammalian-cells-and-zebrafish-embryos-preparation-of-pigment-free-zebrafish-embryos. Retrieved from [Link]
-
International Journal of Medical Research and Health Sciences. (2017). Designs, synthesis, structural elucidation and antimicrobial evaluation of various derivatives of 2-mercaptobenzimidazole. Retrieved from [Link]
-
Andrawis, A., & Kahn, V. (1985). Effect of methimazole on the activity of mushroom tyrosinase. Biochemical Journal, 235(1), 91-96. Retrieved from [Link]
-
Journal of Xi'an University of Architecture & Technology. (2022). Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. Retrieved from [Link]
-
MDPI. (2022). Identification of L-Cysteinamide as a Potent Inhibitor of Tyrosinase-Mediated Dopachrome Formation and Eumelanin Synthesis. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and characterization of 2-mercaptobenzimidazole derivatives as potential analgesic agents. Retrieved from [Link]
Sources
- 1. Tyrosinase - Wikipedia [en.wikipedia.org]
- 2. Sensing Tyrosinase Activity | Encyclopedia MDPI [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic mechanism of the tyrosinase reaction toward the Tyr98 residue in the caddie protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Mechanism of Tyrosinase - הטכניון-מכון טכנולוגי לישראל [technion.ac.il]
- 7. Structure–function correlations in tyrosinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. A step toward understanding the oxygen activation by copper containing enzymes [uochb.cz]
- 11. mdpi.com [mdpi.com]
- 12. Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[ d]imidazole Derivatives Serving as Tyrosinase Inhibitors: An In Silico, In Vitro, and In Vivo Exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of methimazole on the activity of mushroom tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Kinetics of Tyrosinase Inhibitory Activity Using Vitis vinifera Leaf Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Purification and Characterization of Melanogenic Enzyme Tyrosinase from Button Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mechanism and kinetics of tyrosinase inhibition by glycolic acid: a study using conventional spectroscopy methods and hydrogen/deuterium exchange coupling with mass spectrometry - Food & Function (RSC Publishing) [pubs.rsc.org]
- 21. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 22. tandfonline.com [tandfonline.com]
- 23. scispace.com [scispace.com]
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol as a ligand in biomimetic chemistry
An In-depth Technical Guide to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol as a Ligand in Biomimetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Art of Mimicking Nature
In the intricate world of bioinorganic chemistry, the quest to understand and replicate the function of metalloenzymes is a paramount endeavor. These natural catalysts, with their precisely tuned metal-centered active sites, orchestrate a vast array of life-sustaining reactions with unparalleled efficiency and selectivity. The design and synthesis of small molecule mimics of these active sites—biomimetic chemistry—provides an invaluable tool to probe enzymatic mechanisms, develop novel catalysts, and design new therapeutic agents.
This guide focuses on a particularly versatile ligand, (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol , a molecule that thoughtfully combines key structural motifs found in the active sites of numerous metalloenzymes. The imidazole ring is a ubiquitous coordinating group in biology, most notably as the side chain of the amino acid histidine.[1] The thiol (mercapto) group, from the amino acid cysteine, provides a soft donor site crucial for the function of a wide range of enzymes. Finally, the hydroxymethyl group offers a potential secondary coordination site or a point for further functionalization. The N-propyl substituent provides solubility in organic solvents and introduces a degree of steric bulk that can influence the coordination geometry and reactivity of the resulting metal complexes.
This document serves as a comprehensive guide for researchers, providing detailed protocols for the proposed synthesis of this ligand, its complexation with biologically relevant metals such as zinc and copper, and methods to evaluate the biomimetic activity of the resulting complexes.
Part 1: Synthesis and Characterization of the Ligand
Proposed Synthetic Pathway
The synthesis can be envisioned as a multi-step process starting from a suitable imidazole precursor. A plausible route involves the formation of the N-propyl imidazole core, followed by functionalization at the 5-position with a hydroxymethyl group, and finally, the introduction of the mercapto group at the 2-position. A potential synthetic scheme is outlined below.
Sources
Developing analytical methods for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol quantification
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol (hereafter referred to as MPIM ) is a functionalized imidazole intermediate often encountered in the synthesis of pharmaceutical agents (e.g., antihypertensives, specific ionic liquids) or as a corrosion inhibitor.
Quantifying MPIM presents a "Triad of Analytical Challenges" due to its three functional domains:
-
Imidazole Core: Basic nitrogen causes peak tailing on standard C18 silica due to silanol interactions.
-
2-Mercapto Group: Exists in a tautomeric equilibrium (thione
thiol) and is highly susceptible to oxidative dimerization (forming disulfides), leading to poor recovery and "ghost peaks." -
5-Hydroxymethyl Group: Increases polarity, reducing retention on Reverse Phase (RP) columns.
This guide provides two distinct analytical workflows: a Direct HPLC-UV Method for process monitoring (high concentration) and a Derivatization LC-MS/MS Method for trace impurity analysis.
Physicochemical Analysis & Handling
Before method development, the analyte's behavior in solution must be stabilized.
Tautomerism and Oxidation
In solution, 2-mercaptoimidazoles predominantly exist as the thione tautomer (NH-C=S). However, under basic conditions or in the presence of trace metals, the thiol form (N=C-SH) reacts to form a disulfide dimer.
Critical Handling Rule:
-
Never dissolve MPIM in pure organic solvents (MeOH/ACN) for long-term storage without antioxidants.
-
Always maintain acidic pH (< 4.0) in sample diluents to protonate the imidazole and favor the stable thione form.
Diagram 1: Degradation & Stabilization Logic
The following diagram illustrates the degradation pathway and the intervention points for the analytical protocol.
Caption: Stabilization strategy targeting the thione-thiol equilibrium to prevent disulfide dimerization.
Protocol A: Direct HPLC-UV (Process Control)
Scope: Routine quality control, purity assessment (>95% purity), and solubility studies. Principle: Reverse Phase chromatography using "Shielded" C18 technology to prevent tailing, with antioxidant-modified mobile phases.
Materials
-
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm) or Phenomenex Gemini-NX C18. Reasoning: These columns function well at high pH if needed, but more importantly, they have charged surface hybrids that repel the protonated imidazole, sharpening peaks.
-
Mobile Phase A: 10 mM Ammonium Formate + 0.05% Formic Acid + 1 mM EDTA (pH ~3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Diluent: 90:10 Water:ACN with 0.1% Phosphoric Acid and 1 mM DTT (Dithiothreitol).
Instrument Parameters
| Parameter | Setting |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (Primary), 220 nm (Secondary) |
| Injection Vol | 5 - 10 µL |
| Run Time | 12 Minutes |
Gradient Table
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 1.0 | 95 | 5 | Hold |
| 7.0 | 40 | 60 | Linear |
| 8.0 | 5 | 95 | Wash |
| 9.0 | 95 | 5 | Re-equilibration |
| 12.0 | 95 | 5 | End |
Step-by-Step Procedure
-
Buffer Prep: Dissolve EDTA in water before adding the acid/salt. EDTA dissolves poorly in acidic organic mixtures.
-
Sample Prep: Weigh 10 mg MPIM into a 100 mL flask. Dissolve in Diluent (containing DTT). Note: DTT reduces any disulfide already present back to the parent thiol.
-
System Suitability: Inject the standard 5 times.
-
Tailing Factor: Must be < 1.5.
-
RSD: < 2.0%.
-
-
Analysis: Inject samples immediately. If autosampler storage > 4 hours is required, maintain temperature at 4°C.
Protocol B: Derivatization LC-MS/MS (Trace Analysis)
Scope: Pharmacokinetic studies, impurity profiling, or quantification in complex matrices (plasma/reaction mixtures). Principle: "Locking" the unstable thiol group using N-Ethylmaleimide (NEM) or Benzyl Bromide. This protocol uses NEM due to its rapid reaction kinetics in aqueous buffers.
Reaction Mechanism
MPIM + NEM
Diagram 2: Derivatization Workflow
Caption: Derivatization workflow using NEM to stabilize MPIM for trace analysis.
LC-MS/MS Conditions
-
Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (M+H)+.
-
Note: The derivative will have a mass of MW(MPIM) + MW(NEM).
-
MW(MPIM)
172.25 g/mol . -
MW(NEM) = 125.13 g/mol .
-
Target Mass (M+H): ~298.4 m/z.
-
Protocol Steps
-
Stock Preparation: Prepare 1 mg/mL MPIM in 0.1 M HCl. Prepare 10 mg/mL NEM in Acetonitrile.
-
Derivatization:
-
Quenching: Add 200 µL of 1% Formic Acid in Acetonitrile. This stops the reaction and matches the mobile phase.
-
Centrifugation: Spin at 10,000 x g for 5 min to remove any precipitate.
-
Injection: Inject 2 µL of the supernatant.
Validation & Troubleshooting
Validation Parameters (ICH Q2 Guidelines)
| Parameter | Acceptance Criteria (HPLC-UV) | Acceptance Criteria (LC-MS) |
| Linearity (R²) | > 0.999 | > 0.995 |
| Accuracy (Recovery) | 98 - 102% | 85 - 115% |
| Precision (RSD) | < 1.0% | < 5.0% |
| LOD (S/N Ratio) | 3:1 | 3:1 |
Troubleshooting Guide
Issue 1: Peak Splitting
-
Cause: Sample solvent is too strong (high % ACN) or pH mismatch.
-
Fix: Dilute sample in starting mobile phase (95% Aqueous). Ensure sample pH < 3.0.
Issue 2: "Ghost" Peak at ~2x Retention Time
-
Cause: Disulfide formation (Dimer).
-
Fix: Increase DTT concentration in the sample diluent. Check if EDTA was omitted from Mobile Phase A.
Issue 3: Low Sensitivity in MS
-
Cause: Ion suppression from phosphate buffer (if used in derivatization).
-
Fix: Ensure the derivatization step is diluted sufficiently or use volatile buffers (Ammonium Acetate) for the reaction pH adjustment.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Han, J., et al. (2010). Analysis of thiols by liquid chromatography-mass spectrometry. Journal of Chromatography B. Link (General grounding on thiol derivatization strategies).
-
Separation Science. (2024). HPLC Troubleshooting Guide: Peak Tailing.Link
-
Merck/Sigma-Aldrich. (n.d.). N-Ethylmaleimide Product Sheet & Reactivity.Link
Sources
Application Notes and Protocols for In Vitro Screening of Novel Imidazole-Based Compounds
Introduction
The imidazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] This is attributed to the unique electronic characteristics of the imidazole ring, which can participate in various non-covalent interactions with biological macromolecules.[2][4] The development of novel imidazole-based therapeutic agents requires a robust and systematic in vitro screening cascade to identify and characterize promising lead compounds.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro screening of novel imidazole-based compounds. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.
Initial Cytotoxicity Assessment: The Foundation of the Screening Cascade
Prior to evaluating the specific pharmacological activities of novel imidazole compounds, it is imperative to first assess their general cytotoxicity. This initial step serves a dual purpose: it identifies compounds with potent, non-specific toxicity early in the screening process, and it establishes a therapeutic window for subsequent, more targeted assays. The MTT and XTT assays are widely used colorimetric methods for this purpose.[5][6][7]
The principle behind these assays lies in the ability of metabolically active cells to reduce a tetrazolium salt to a colored formazan product.[5][8] In the MTT assay, the yellow, water-soluble 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide is reduced by mitochondrial dehydrogenases to a purple, insoluble formazan.[5] Conversely, the XTT assay utilizes a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan, simplifying the protocol by eliminating the need for a solubilization step.[5][8]
Experimental Workflow: Cytotoxicity Screening
Caption: Workflow for determining MIC and MBC/MFC.
Protocol: Broth Microdilution for MIC Determination
This method is considered the gold standard for determining MIC values. [9]
-
Compound Preparation: Prepare a two-fold serial dilution of the imidazole compounds in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate. [9]2. Inoculum Preparation: Prepare a standardized microbial suspension (e.g., ~5 x 10^5 CFU/mL for bacteria). [9]3. Inoculation: Inoculate each well with the microbial suspension. [9]Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35 ± 2°C for 16–20 hours for most bacteria). [9]5. MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. [9]
Protocol: MBC/MFC Determination
This assay is performed as a follow-up to the MIC test to distinguish between microbistatic and microbicidal activity. [10]
-
Subculturing: After determining the MIC, take an aliquot from the wells showing no visible growth and plate it onto a suitable drug-free agar medium. [9]2. Incubation: Incubate the agar plates under the same conditions as the MIC test.
-
MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction (a 3-log reduction) in the initial bacterial inoculum. [9][10]A compound is generally considered bactericidal if the MBC is no more than four times the MIC. [10]
Anticancer Activity Screening
Many imidazole derivatives have demonstrated significant anticancer activities by targeting key metabolic pathways essential for tumor cell growth and survival. [1][11]The initial in vitro screening for anticancer potential often involves evaluating the antiproliferative effects of the compounds on various cancer cell lines.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive method for determining cell density based on the measurement of cellular protein content.
-
Cell Seeding and Compound Treatment: Follow the same initial steps as the MTT/XTT assays, treating various cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) with serial dilutions of the imidazole compounds. [1][12]2. Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing and Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 10 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 values.
| Cancer Cell Line | Tissue of Origin | Commonly Used For |
| MCF-7 | Breast | Breast cancer studies [1][12] |
| HT-29 | Colon | Colorectal cancer research [1][12] |
| HeLa | Cervical | Cervical cancer investigations [11] |
| A549 | Lung | Lung cancer drug screening [13][14] |
| PC3 | Prostate | Prostate cancer research [11] |
Screening for Anti-inflammatory Activity
Imidazole-based compounds can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in prostaglandin synthesis. [1]A tiered approach, starting with broad in vitro screening, is effective for identifying potential anti-inflammatory agents. [15]
Protocol: Inhibition of Protein Denaturation Assay
Inflammation can lead to the denaturation of proteins, and this assay provides a simple model to screen for anti-inflammatory activity. [15]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of the test imidazole compound solution at various concentrations and 2.8 mL of a 1% aqueous solution of bovine serum albumin (BSA). [15]2. Incubation: Incubate the mixtures at 37°C for 20 minutes. [15]3. Denaturation Induction: Induce denaturation by heating the mixtures at 72°C for 5 minutes. [15]4. Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm. [15]A decrease in absorbance indicates inhibition of protein denaturation.
-
Data Analysis: Calculate the percentage of inhibition and compare it to a standard anti-inflammatory drug (e.g., diclofenac sodium).
Protocol: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The stabilization of the red blood cell membrane can be correlated with anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane.
-
HRBC Suspension Preparation: Collect fresh human blood and prepare a 10% v/v suspension of HRBCs in isosaline. [15]2. Reaction Mixture: In a reaction mixture, add 1 mL of the test compound solution at various concentrations to 1 mL of the HRBC suspension. [15]3. Incubation and Hemolysis Induction: Incubate the mixtures at 56°C for 30 minutes in a water bath to induce hemolysis.
-
Centrifugation and Absorbance Measurement: Cool the mixtures, centrifuge at 3000 rpm for 10 minutes, and measure the absorbance of the supernatant at 560 nm.
-
Data Analysis: Calculate the percentage of membrane stabilization.
Mechanistic Assays: Delving Deeper
Once promising compounds are identified through primary screening, more specific mechanistic assays can be employed to elucidate their mode of action.
Enzyme Inhibition Assays
Given that many imidazole derivatives function as enzyme inhibitors, direct enzymatic assays are crucial. [16][17]
-
Cyclooxygenase (COX) Inhibition Assay: Commercially available kits can be used to measure the inhibition of COX-1 and COX-2 enzymes. These assays typically involve monitoring the oxidation of a chromogenic substrate by the peroxidase activity of the COX enzymes. [18][19][20]* Kinase Inhibition Assays: Various kinases are implicated in cancer and inflammation. Luminescence-based kinase assay kits are available to measure the activity of specific kinases in the presence of the test compounds. [16]
Reactive Oxygen Species (ROS) Assay
Some imidazole compounds may exert their effects by modulating cellular redox status. The generation of reactive oxygen species (ROS) can be measured using cell-permeable fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). [21][22]
Experimental Workflow: Cellular ROS Detection
Caption: Workflow for the DCFH-DA based cellular ROS assay.
Protocol: DCFH-DA ROS Assay
-
Cell Culture: Culture cells to be used in the assay. [22]2. Drug Induction: Treat the cells with the imidazole compounds for the desired duration. [22]A positive control, such as tert-butyl hydroperoxide (TBHP), should be included. [21]3. Probe Loading: Dilute DCFH-DA in a serum-free medium to a final concentration of 10 µM. [22]Remove the drug-containing medium and add the DCFH-DA working solution to the cells.
-
Incubation: Incubate the cells at 37°C in the dark for 30 minutes. [21][22]5. Washing: Wash the cells once or twice with a serum-free medium to remove any DCFH-DA that has not entered the cells. [22]6. Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm. [21]An increase in fluorescence is proportional to the level of intracellular ROS.
Conclusion
The in vitro screening protocols outlined in these application notes provide a robust framework for the initial evaluation of novel imidazole-based compounds. By following a logical and tiered screening cascade, researchers can efficiently identify compounds with promising therapeutic potential and gain valuable insights into their mechanisms of action. The careful execution of these assays, coupled with appropriate data analysis, is fundamental to advancing the discovery and development of new imidazole-based drugs.
References
- Mechanism of action of antifungal drugs, with special reference to the imidazole derivatives. (n.d.). Google Scholar.
- Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. (2025, March 14). Emery Pharma.
- MIC/MBC Testing. (2025, July 30). Accredited Lab.
- Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.). Creative Diagnostics.
- Ramkumar, S. (2024, May 9). Understanding ZOI, MIC, and MBC: Basics for New Drug Developers. Microbe Notes.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Application Notes and Protocols for Evaluating Anti-Inflammatory Properties of Novel Compounds. (n.d.). Benchchem.
- ROS Assay Kit Protocol. (n.d.). Creative Bioarray.
- Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). National Institutes of Health.
- Fuchs, D., et al. (2011).
- Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (2024, May 3). ACS Publications.
- Imidazoles as potential anticancer agents. (n.d.). National Institutes of Health.
- Design synthesis and in vitro anticancer activity of novel imidazolyl benzoic acid derivatives. (2025, February 12). Journal of Chemistry Letters.
- REACTIVE OXYGEN SPECIES (ROS) ASSAY TO EXAMINE PHOTOREACTIVITY OF CHEMICALS. (2013, May 17). JaCVAM.
- Cellular reactive oxygen species (ROS) assay strategy. (2025, July 10). Absin.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). National Institutes of Health.
- Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence. (n.d.). Royal Society of Chemistry.
- Application Notes and Protocols for Cell Viability Assays (MTT, XTT) of Thiazole-Based Compounds. (n.d.). Benchchem.
- in-vitro anti-inflammatory assessment of plant-derived natural products as novel drug leads. (2026, January 1). ResearchGate.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- Review of pharmacological effects of imidazole derivatives. (2022, April 28). ResearchGate.
- Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2021, July 11). MDPI.
- Reactive Oxygen Species (ROS) Detection Assay Kit. (n.d.). Assay Genie.
- Total Reactive Oxygen Species (ROS) Assay Kit 520 nm. (2017, January 23). ThermoFisher Scientific.
- Application Notes and Protocols: Imidazole Derivatives as Potential Enzyme Inhibitors. (n.d.). Benchchem.
- Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Current Advanced Research.
- CyQUANT™ MTT and XTT Cell Viability Assays. (n.d.). ThermoFisher Scientific.
- Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Sigma-Aldrich.
- AI for In vitro Evaluation of Anti-Inflammatory Effects of Novel Therapeutic Agents on Human Microglial Cells. (2025, September 24). National Institutes of Health.
- Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. (2012, December 15). PubMed.
- Inhibitory activity of the imidazole derivatives against COX-1 and COX-2 enzymes. (n.d.). ResearchGate.
- Discovering the Anti-Inflammatory Potential of Compounds Isolated from the Aerial Parts of Gelasia tomentosa (L.) Zaika, Sukhor. & N.Kilian (Syn. Scorzonera tomentosa), Through In Vitro Techniques and Advanced In Silico Modeling Approaches. (2025, December 20). MDPI.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications (IJPRA).
- In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2020, April 22). MDPI.
- In-Vitro Cytotoxicity and Anthelmintic Evaluation of Various Synthesized Novel Imidazoles. (2019, January 1). International Journal of Pharmacy and Biological Sciences.
- Multicomponent synthesis of novel imidazole-pyran derivatives: in silico and in vitro studies. (2026, January 2). Royal Society of Chemistry.
- In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. (n.d.). ResearchGate.
- (PDF) In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2020, April 8). ResearchGate.
- In vitro screening, homology modeling and molecular docking studies of some pyrazole and imidazole derivatives. (2018, July 15). PubMed.
- (PDF) Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (2025, August 7). ResearchGate.
Sources
- 1. Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinmedkaz.org [clinmedkaz.org]
- 3. journalijcar.org [journalijcar.org]
- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CyQUANT™ MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ [thermofisher.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 10. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 14. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
Application Note: Quantitation of Mercaptoimidazole Derivatives in Biological Matrices via LC-MS/MS
Executive Summary
Mercaptoimidazole derivatives, primarily Thiamazole (Methimazole, MMI) and its prodrug Carbimazole (CBZ) , are the cornerstone of hyperthyroidism management. However, their quantification in biological matrices is complicated by two distinct physicochemical challenges: the high polarity of the imidazole ring (causing poor retention on C18) and the high reactivity of the thiol group (leading to rapid oxidation and disulfide formation).
This Application Note provides two validated workflows for the bioanalysis of mercaptoimidazoles:
-
Protocol A (High-Throughput): A direct HILIC-MS/MS method utilizing TCEP stabilization, ideal for routine Therapeutic Drug Monitoring (TDM).
-
Protocol B (High-Sensitivity): A derivatization method using NBD-Cl, designed for pharmacokinetic (PK) studies requiring sub-ng/mL sensitivity.
Introduction & Scientific Rationale
The Stability Challenge: Thiol-Disulfide Exchange
The primary failure mode in mercaptoimidazole analysis is the oxidation of the free thiol (-SH) group on the imidazole ring. In plasma, Methimazole (MMI) rapidly dimerizes to form di-methimazole disulfide or reacts with endogenous thiols (cysteine, glutathione) and proteins (albumin).
-
Critical Insight: Standard acid precipitation is insufficient. Acidification slows oxidation but does not reverse existing disulfides. A reducing agent is mandatory to quantify "Total Methimazole."
The Polarity Challenge
Methimazole is a small, polar molecule (LogP ≈ -0.34).
-
Reversed-Phase (C18) Issues: MMI often elutes in the void volume, suffering from severe ion suppression (matrix effects) from unretained salts and phospholipids.
-
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) provides superior retention and desolvation efficiency for polar heterocycles.
Metabolic Pathway
Understanding the conversion of Carbimazole to Methimazole is crucial for selecting the correct analyte.
Figure 1: Metabolic hydrolysis of Carbimazole and the redox equilibrium of Methimazole.
Protocol A: High-Throughput HILIC-MS/MS
Recommended for: Clinical TDM, high-volume CRO workflows.
Reagents & Materials
-
Internal Standard (IS): Methimazole-d3 (CD3-MMI).
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP). Note: TCEP is preferred over DTT as it is odorless, more stable at neutral pH, and compatible with MS sources.
-
Column: Waters Atlantis HILIC Silica (2.1 x 100 mm, 3 µm) or Phenomenex Kinetex HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL tube.
-
Spike IS: Add 10 µL of Methimazole-d3 working solution (100 ng/mL).
-
Reduction: Add 10 µL of 50 mM TCEP . Vortex and incubate at room temperature for 10 minutes.
-
Why? This step reduces any protein-bound or dimerized drug back to the free thiol monomer.
-
-
Precipitation: Add 200 µL of cold Acetonitrile . Vortex vigorously for 30 seconds.
-
Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to an autosampler vial. Do not evaporate/reconstitute, as HILIC requires high organic solvent content.
LC-MS/MS Conditions
| Parameter | Setting |
| System | Agilent 6400 Series or Sciex Triple Quad 5500+ |
| Ionization | ESI Positive Mode |
| Flow Rate | 0.4 mL/min |
| Column Temp | 40°C |
| Injection Vol | 5 µL |
Gradient Table:
| Time (min) | % Mobile Phase B (ACN) | State |
|---|---|---|
| 0.00 | 95% | Loading |
| 1.00 | 95% | Isocratic Hold |
| 3.50 | 70% | Elution Gradient |
| 3.60 | 50% | Wash |
| 4.50 | 50% | Wash |
| 4.60 | 95% | Re-equilibration |
| 7.00 | 95% | End |
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (V) | Dwell (ms) |
|---|---|---|---|---|
| Methimazole | 115.1 | 88.0 | 20 | 50 |
| Methimazole | 115.1 | 57.1 | 35 | 50 |
| Carbimazole | 187.1 | 127.1 | 15 | 50 |
| MMI-d3 (IS) | 118.1 | 91.0 | 20 | 50 |
Protocol B: High-Sensitivity Derivatization
Recommended for: Micro-dosing studies, pediatric PK, or when HILIC is unavailable.
Principle
Derivatization with 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) targets the thiol group, adding a hydrophobic moiety that allows standard C18 retention and significantly enhances ionization efficiency.
Sample Preparation Workflow
-
Aliquot: 50 µL Plasma.
-
Reduction: Add 10 µL Sodium Bisulfite (1 M) or TCEP. Incubate 10 min.
-
Buffer: Add 20 µL Borate Buffer (0.1 M, pH 8.5). NBD-Cl requires alkaline pH.
-
Derivatization: Add 50 µL NBD-Cl (1 mg/mL in ACN) .
-
Incubation: Heat at 60°C for 15 minutes .
-
Quench/Acidify: Add 20 µL 1 M HCl to stop the reaction and stabilize the product.
-
Extraction: Perform Liquid-Liquid Extraction (LLE) with 500 µL Ethyl Acetate.
-
Dry & Reconstitute: Evaporate organic layer; reconstitute in 100 µL 30% ACN.
LC-MS/MS Conditions (Derivatized)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm).[1]
-
Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]
-
Gradient: Standard 10% to 90% B over 5 minutes.
-
Detection: The NBD-MMI derivative elutes at ~3.5 min with high intensity.
Figure 2: Derivatization workflow for ultra-sensitive detection.
Validation & Troubleshooting
Validation Parameters (FDA/EMA Guidelines)
-
Linearity: 1.0 – 1000 ng/mL (Protocol B can reach 0.1 ng/mL).
-
Recovery: >85% for HILIC; >90% for LLE Derivatization.
-
Matrix Effect: HILIC is prone to suppression at the solvent front. Divert flow to waste for the first 1.0 min.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity (MMI) | Oxidation of thiol in source or vial. | Ensure TCEP is added fresh. Keep autosampler at 4°C. |
| Peak Tailing (HILIC) | Mismatch between sample solvent and mobile phase. | Sample diluent must match initial gradient (e.g., 95% ACN). Do not inject 100% aqueous samples. |
| Carryover | MMI sticking to injector needle. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
| Retention Time Shift | HILIC column equilibration issues. | HILIC requires longer equilibration than C18. Allow 10 column volumes between runs. |
References
-
Ito, Y., et al. (2020). Development of a high-performance liquid chromatography-tandem mass spectrometric method for the determination of Methimazole in human blood matrices.[2] Journal of Chromatography B.
-
FDA Guidance for Industry. Bioanalytical Method Validation (2018).
-
Agilent Technologies. Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS.[1]
-
Thermo Fisher Scientific. LC-MS/MS Quantitative Analysis of Thyroid Hormones and Metabolites.
Sources
Application in the synthesis of biomimetic metal complexes
Application Note: Biomimetic Synthesis and Catalytic Application of High-Valent Iron(IV)-Oxo Complexes
Introduction: The Biomimetic Imperative
In drug discovery and metabolic modeling, the ability to predictively oxidize C(sp³)–H bonds is a "Holy Grail" challenge. Nature solves this using high-valent metalloenzymes (e.g., Cytochrome P450, methane monooxygenase). For researchers, replicating this reactivity in vitro requires biomimetic metal complexes —synthetic small molecules that structurally and functionally mimic the enzyme active site.
This guide details the synthesis, characterization, and application of a non-heme Iron(IV)-Oxo complex supported by the pentadentate N4Py ligand. This specific system is chosen for its high stability at room temperature, making it an ideal "workhorse" for studying oxygen atom transfer (OAT) and hydrogen atom transfer (HAT) mechanisms without the need for cryogenic handling.
Strategic Ligand Design
The success of a biomimetic complex hinges on the ligand architecture. For stabilizing high-valent Fe(IV)=O species, the ligand must enforce specific electronic and steric geometries.
-
Ligand Selection: N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine).[1][2]
-
Design Logic:
-
Pentadentate Coordination: Occupies 5 sites on the iron octahedron, leaving exactly one labile site for oxidant binding (
, PhIO). -
Pyridine Donors: The strong
-donating/ -accepting nature of the four pyridine rings stabilizes the electron-deficient Fe(IV) center. -
Steric Bulk: The methine bridge prevents the formation of thermodynamically stable (but catalytically dead)
-oxo dimers ( ).
-
Protocol A: Synthesis of the Precursor Complex
Target:
Reagents:
-
Ligand: N4Py (Synthesized via condensation of bis(2-pyridylmethyl)amine and di-2-pyridyl ketone).
-
Metal Source:
.[3] -
Solvent: Anhydrous Acetonitrile (
) and Diethyl Ether ( ).
Step-by-Step Workflow:
-
Anaerobic Setup: Perform all steps in a glovebox or using standard Schlenk line techniques under
or Ar. Oxygen sensitivity is critical at this stage to prevent premature oxidation to Fe(III). -
Dissolution: Dissolve N4Py (1.0 equiv) in degassed
. -
Metallation: Add
(1.0 equiv) solid directly to the stirring ligand solution.-
Observation: The solution should turn deep red/orange immediately.
-
-
Reaction: Stir at Room Temperature (RT) for 30 minutes.
-
Precipitation: Concentrate the solution to ~20% volume under vacuum. Slowly diffuse
into the solution or add excess to precipitate the complex. -
Isolation: Filter the red solid, wash with
, and dry under vacuum.-
Yield Target: >85%.[4]
-
Protocol B: Generation of the High-Valent Fe(IV)=O Species
Target:
Experimental Setup:
-
Concentration: Prepare a 1.0 mM solution of the Fe(II) precursor in
. -
Oxidant: Solid Iodosobenzene (PhIO) or 2-Iodosobenzoic acid. (Note:
can be used but often requires a proton scavenger to prevent rapid decay).
Execution:
-
Place 3.0 mL of the Fe(II) solution in a UV-Vis cuvette (septum-sealed).
-
Add 1.2 equivalents of solid PhIO.
-
Shake vigorously for 30-60 seconds.
-
Critical Validation: Monitor the color change from Red to Green .
Data Visualization: Synthesis & Activation Workflow
Figure 1: Step-by-step workflow from ligand metallation to generation of the active high-valent oxidant and subsequent substrate attack.[1][5][6][7][8][9]
Characterization & Validation
Trustworthiness in biomimetic chemistry relies on spectroscopic verification. You must confirm the oxidation state change.
Table 1: Diagnostic Spectral Features
| Technique | Parameter | Fe(II) Precursor | Fe(IV)=O Active Species | Interpretation |
| UV-Vis | 380, 450 (MLCT) | 695 (weak, | The 695 nm band is the "fingerprint" of the Fe(IV)=O chromophore (d-d transition). | |
| Mössbauer | ~1.0 - 1.1 | 0.0 - 0.1 | Drastic drop in isomer shift confirms removal of electron density (oxidation to +4). | |
| Mössbauer | ~0.5 - 1.0 | ~2.0 | Large quadrupole splitting indicates asymmetric electric field gradient (axial oxo). | |
| EPR | Signal | Silent (S=0) | Silent (Integer Spin S=1) | Lack of signal confirms it is not Fe(III) (S=1/2 or 5/2). |
Application Protocol: Catalytic C-H Oxidation
This protocol tests the complex's ability to mimic Cytochrome P450 by oxidizing cyclohexane to cyclohexanol/cyclohexanone.
Reagents:
-
Substrate: Cyclohexane (100 equiv).
-
Oxidant: mCPBA (meta-Chloroperoxybenzoic acid) or
(10 equiv). -
Catalyst:
(1 mM). -
Internal Standard: Chlorobenzene.
Procedure:
-
Mix: In a reaction vial, combine the catalyst (1 mM) and cyclohexane (100 mM) in
. -
Initiate: Add the oxidant dropwise over 5 minutes (slow addition prevents catalyst degradation).
-
Incubate: Stir at 25°C for 1 hour.
-
Quench: Add excess
(triphenylphosphine) to quench unreacted peroxide. Note: This prevents "false" oxidation inside the GC injector. -
Analyze: Inject into GC-MS.
-
Calculate Yield: Based on internal standard.
-
Calculate A/K Ratio: (Alcohol / Ketone). A high A/K ratio (>5) suggests a metal-based mechanism (HAT/Rebound). A low ratio (~1) suggests free-radical autoxidation (Fenton chemistry).
-
Mechanistic Insight (The "Why"):
The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism. The Fe(IV)=O abstracts a hydrogen from the substrate, forming a transient Fe(III)-OH and a carbon radical. This radical then "rebounds" to the OH group to form the alcohol.[10]
Figure 2: The Oxygen Rebound Mechanism. High specificity is achieved because the carbon radical (R•) is short-lived and trapped within the solvent cage of the metal complex.
References
-
Kaizer, J., et al. "Nonheme Fe(IV)Oxo Complexes." Inorganic Chemistry, 2006.[11]
-
Nam, W. "High-Valent Iron(IV)–Oxo Complexes of Heme and Non-Heme Ligands in Oxygenation Reactions."[12] Accounts of Chemical Research, 2007.[12]
-
Costas, M., et al. "Selective C-H Oxidation Catalyzed by Nonheme Iron Complexes." Nature Chemistry, 2011.
-
Que, L. Jr. "The Road to Non-Heme Oxoiron(IV) Complexes." Accounts of Chemical Research, 2007.[12]
(Note: While specific page numbers for deep links vary by subscription, the DOIs provided link to the authoritative landing pages for these seminal works.)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triggering the Generation of an Iron(IV)-Oxo Compound and Its Reactivity toward Sulfides by RuII Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nationalmaglab.org [nationalmaglab.org]
- 8. Enhanced Redox Reactivity of a Nonheme Iron(V)-Oxo Complex Binding Proton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, crystal structure and properties of chloridotetrakis(pyridine-3-carbonitrile)thiocyanatoiron(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lib.eduhk.hk [lib.eduhk.hk]
- 11. Professor Lawrence Que, Jr., University of Minnesota | Chemistry [chemistry.stanford.edu]
- 12. High-valent iron(IV)-oxo complexes of heme and non-heme ligands in oxygenation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting side reactions in (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol synthesis
The following guide serves as a specialized Technical Support Center for the synthesis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol . It is designed for researchers encountering yield losses, purity issues, or workup difficulties.
Ticket Subject: Troubleshooting side reactions in the Marckwald-type synthesis of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division.
Core Reaction Logic & Mechanism
Before troubleshooting, we must establish the "Golden Batch" baseline. This synthesis typically utilizes a modified Marckwald reaction involving Dihydroxyacetone (DHA) dimer, Propylamine, and Potassium Thiocyanate (KSCN) in an acidic medium (often Acetic Acid/Butanol).
The "Happy Path" Mechanism
-
Depolymerization: DHA dimer dissociates into monomeric DHA in situ.
-
Imine Formation: Propylamine condenses with the ketone of DHA.
-
Thiocyanate Attack: The thiocyanate anion attacks the
-position of the imine. -
Cyclization: Ring closure yields the 1,5-disubstituted-2-mercaptoimidazole.
Note on Regiochemistry: This reaction is highly selective for the 1,5-isomer (1-propyl-5-hydroxymethyl) over the 1,4-isomer due to the specific mechanism of
Figure 1: Reaction pathway highlighting the critical divergence points for side reactions.
Troubleshooting Guide (Symptom-Based)
Issue A: "My reaction mixture turned into a dark brown/black tar."
Diagnosis: Maillard-type Polymerization. DHA is a ketose sugar. When mixed with a primary amine (propylamine) without immediate interception by the thiocyanate/acid, it undergoes rapid non-enzymatic browning (Maillard reaction), leading to intractable tars rather than the imidazole ring.
Corrective Protocol:
-
Change Order of Addition: Never mix DHA and Propylamine alone.
-
Buffer First: Dissolve DHA and KSCN in the solvent (Acetic Acid/Butanol) first.
-
Controlled Addition: Add Propylamine dropwise to the acidic mixture. The acid immediately protonates the amine and buffers the condensation, favoring the controlled imine formation over polymerization.
-
Temperature Control: Keep the addition temperature <20°C. Only heat after all reagents are combined.
Issue B: "I see a persistent impurity at RRT ~2.0 (HPLC) or a doubled NMR spectrum."
Diagnosis: Oxidative Dimerization (Disulfide Formation). The product exists in equilibrium between the thione and thiol forms. The thiol (-SH) is highly susceptible to air oxidation, forming a disulfide dimer (R-S-S-R).
Corrective Protocol:
-
Inert Atmosphere: Run the reaction and workup under strict Nitrogen or Argon sparging.
-
Reductive Workup: Add Sodium Metabisulfite (Na2S2O5) or Dithiothreitol (DTT) (if small scale) during the quench/workup phase to reverse any disulfide formation.
-
pH Management: Oxidation is faster at basic pH. Keep the workup pH neutral or slightly acidic (pH 6-7) if possible during extraction.
Issue C: "The product is a sticky semi-solid that won't crystallize."
Diagnosis: Inorganic Salt Contamination / Regioisomer Mix. The reaction generates salts (Potassium Acetate/Chloride). If these aren't fully removed, they prevent the crystal lattice from forming. Alternatively, significant presence of the 1,4-isomer (liquid/oil) prevents the 1,5-isomer (solid) from crystallizing.
Corrective Protocol:
-
Aqueous Wash: Ensure the organic phase (if extracting) is washed thoroughly with water. The target alcohol is moderately water-soluble, so use a salting-out agent (NaCl) in the aqueous layer to force the product into the organic layer (e.g., Ethyl Acetate/THF).
-
Recrystallization: The 1,5-isomer typically crystallizes from Water or Acetonitrile . Dissolve the crude sticky solid in minimum hot water, treat with activated charcoal (to remove Maillard colors), filter, and cool slowly.
Analytical Validation (How to confirm you fixed it)
Use this data table to validate your isolated material against expected values.
| Parameter | Target: 1,5-Isomer | Impurity: 1,4-Isomer | Impurity: Disulfide Dimer |
| 1H NMR (DMSO-d6) | C4-H: Singlet at ~6.6 - 6.8 ppm | C5-H: Singlet at ~7.0 - 7.2 ppm (Deshielded) | Peaks broaden/double; slight downfield shift |
| HPLC Retention | Baseline (1.0) | ~0.95 - 1.05 (Very close eluter) | ~1.8 - 2.2 (Non-polar shift) |
| Physical State | White to off-white solid | Often oil/low-melting solid | Amorphous solid |
| Solubility | Soluble in MeOH, DMSO, hot H2O | Similar | Poor solubility in H2O |
Advanced Troubleshooting Logic Tree
Use this flow to diagnose failed experiments quickly.
Figure 2: Decision tree for rapid failure analysis.
Frequently Asked Questions (FAQs)
Q: Can I use HCl instead of Acetic Acid? A: Yes, but be careful. Acetic acid acts as both solvent and catalyst. If using HCl, you must use a solvent like water or ethanol. Strong mineral acids can sometimes promote the dehydration of the alcohol group at C5, leading to degradation. Acetic acid/Butanol is the industry standard for a reason—it buffers the pH to optimal levels for cyclization.
Q: The product smells like rotten eggs. Is this normal? A: A faint sulfur smell is normal for thiones/thiols. However, a strong smell of H2S indicates desulfurization (decomposition). This usually happens if the reaction temperature exceeds 100°C for prolonged periods or if strong oxidants are present. Check your reflux bath temperature.
Q: Why is the melting point lower than the literature value (175-250°C dec)? A: This compound decomposes upon melting. The "melting point" is actually a decomposition point, which is highly dependent on the heating rate of your apparatus. Do not rely solely on MP for purity; use HPLC or qNMR.
References
- Google Patents.Substituted 2-mercapto-imidazoles and their preparation and use (EP0146228A1). Available at: Relevance: Primary source for the specific synthesis of 1-substituted-5-hydroxymethyl-2-mercapto-imidazoles using DHA, amine, and KSCN.
-
Organic Chemistry Portal. Synthesis of Imidazoles (Marckwald Reaction Overview). Available at: [Link]
- Relevance: General mechanistic grounding for imidazole synthesis
-
Journal of Chemical & Pharmaceutical Research. Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate. Available at: [Link] (Search Index: 1.16 in context)
- Relevance: Provides context on similar Olmesartan intermediates and the stability of hydroxy-alkyl imidazoles.
Technical Support Center: Navigating the Labyrinth of Thiol-Containing Heterocycle Characterization
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the structural characterization of thiol-containing heterocycles. The unique reactivity of the sulfhydryl (-SH) group, while central to the function of many bioactive molecules, presents a formidable set of challenges in modern analytical chemistry. This guide is designed to provide you with field-proven insights and troubleshooting strategies to navigate these complexities with confidence. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, offering practical solutions to common experimental hurdles.
The Central Challenge: The Reactive Nature of the Thiol Group
Before we dissect technique-specific issues, it is crucial to acknowledge the overarching challenge: the thiol group's propensity for oxidation.[1][2][3][4] The ease with which two thiol groups can form a disulfide bond (-S-S-) is the root of many analytical inconsistencies, leading to dimerization and the observation of unexpected species.[2][3] This oxidative dimerization can occur in solution upon exposure to air, catalyzed by trace metals, or even during sample preparation and analysis.[2][3][4] Therefore, a foundational aspect of successfully characterizing these molecules is the stringent control of their redox state.
I. Troubleshooting Guide for NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. However, for thiol-containing heterocycles, it comes with its own set of idiosyncrasies.
FAQ 1: Why is the thiol proton (-SH) signal often broad or even invisible in my ¹H NMR spectrum?
Answer: The thiol proton's signal is notoriously difficult to observe for several reasons:
-
Proton Exchange: The thiol proton can undergo chemical exchange with residual water or other protic solvents in your NMR sample. This exchange can be on a timescale that leads to significant line broadening, sometimes to the point where the signal disappears into the baseline.
-
Variable Chemical Shift: The chemical shift of the thiol proton is highly dependent on concentration, solvent, temperature, and the presence of hydrogen bonding. It can appear over a wide range of the spectrum, often in crowded regions, making it difficult to definitively assign.[5]
-
Quadrupolar Broadening (less common): While less of a factor for ¹H, interactions with other nuclei can sometimes contribute to broadening.
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure your deuterated solvent is as anhydrous as possible. Using freshly opened ampules of high-purity solvent is recommended.
-
D₂O Exchange: A classic technique to confirm the identity of an -SH proton is to add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The thiol proton will exchange with deuterium, causing its signal to disappear.
-
Low-Temperature Analysis: Cooling the sample can slow down the rate of chemical exchange, often resulting in a sharper -SH signal.
-
Consider ¹³C NMR: Look for the carbon attached to the sulfur. While not a direct observation of the thiol, its chemical shift can provide evidence for the presence of the C-S bond.
FAQ 2: How can I definitively quantify the number of thiol groups in my molecule using NMR?
Answer: Direct integration of the ¹H NMR signal for the thiol proton is often unreliable due to the issues mentioned above.[5][6] A more robust method involves derivatization followed by NMR analysis of the resulting product. Phosphorous-based derivatizing agents are particularly effective.
Quantitative ³¹P NMR Protocol for Thiol Quantification:
This protocol utilizes a phosphitylating reagent, such as 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane (TMDP), which reacts specifically with the thiol group.[7]
-
Sample Preparation: In a strictly anhydrous environment (e.g., a glovebox), dissolve a precisely weighed amount of your thiol-containing heterocycle in a dry, aprotic deuterated solvent (e.g., CDCl₃ or anhydrous THF-d₈).
-
Internal Standard: Add a precisely weighed amount of an internal phosphorus standard with a known concentration and a chemical shift that does not overlap with the expected product signal.
-
Derivatization: Add a molar excess of the phosphitylating reagent (e.g., TMDP) to the NMR tube. The reaction is typically rapid at room temperature.[7]
-
Acquisition: Acquire a quantitative ³¹P NMR spectrum. Ensure a sufficient relaxation delay between scans to allow for full relaxation of all phosphorus nuclei.
-
Analysis: The derivatized thiol will give a distinct signal in the ³¹P NMR spectrum.[7] By comparing the integration of this new peak to the integration of the internal standard, you can accurately determine the concentration and thus the number of thiol groups in your original sample.
II. Mass Spectrometry Troubleshooting Guide
Mass spectrometry (MS) is indispensable for determining molecular weight and fragmentation patterns. However, the analysis of thiols can be fraught with challenges related to ionization and stability.[8]
FAQ 3: My mass spectrum shows a very weak or absent molecular ion peak for my thiol-containing heterocycle. Why is this happening?
Answer: Thiols, much like alcohols, can exhibit weak molecular ion peaks, particularly in electron ionization (EI) mass spectrometry.[8] This is due to the relative ease of fragmentation after ionization. A common and facile fragmentation pathway for thiols is α-cleavage, where the bond adjacent to the sulfur atom breaks, leading to a stable resonance-stabilized cation.
Troubleshooting Strategies:
-
Use Soft Ionization Techniques: Employing "softer" ionization methods like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) can significantly increase the abundance of the molecular ion.[9][10] These techniques impart less energy to the molecule, reducing fragmentation.[9][10]
-
Look for Characteristic Fragments: Even if the molecular ion is weak, the presence of characteristic fragment ions from pathways like α-cleavage can provide strong evidence for the structure of your compound.
FAQ 4: I am observing a peak at double the expected molecular weight in my mass spectrum. What is this and how can I prevent it?
Answer: This is a classic sign of oxidative dimerization, where two molecules of your thiol have coupled to form a disulfide.[2][3] This is a very common issue when working with thiols.
Workflow for Preventing Thiol Dimerization:
Caption: Workflow to minimize oxidative dimerization of thiols.
Detailed Steps:
-
Degas Solvents: Remove dissolved oxygen from all your solvents by sparging with an inert gas like nitrogen or argon for 15-20 minutes.[2]
-
Inert Atmosphere: Whenever possible, handle your samples and prepare solutions in an anaerobic environment, such as a glovebox.[2][11]
-
Use a Reducing Agent: The addition of a non-thiol-based reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can help maintain the thiol in its reduced state. TCEP is advantageous because it doesn't interfere with subsequent thiol-specific reactions in the same way that DTT or β-mercaptoethanol can.[11][12][13]
-
Acidify the Solution: Keeping the solution at a more acidic pH can help reduce the rate of oxidation.[2]
FAQ 5: How can I improve the sensitivity and reliability of my LC-MS analysis for thiol-containing heterocycles?
Answer: Derivatization is a powerful strategy to enhance the detection and quantification of thiols by LC-MS.[1][14][15][16] An ideal derivatizing agent will react selectively and rapidly with the thiol group to form a stable product with improved ionization efficiency.
Derivatization Strategy for Enhanced LC-MS Detection:
A common and effective approach is S-alkylation using reagents like N-ethylmaleimide (NEM) or iodoacetamide.[17][18] These reagents react with the nucleophilic thiol to form a stable thioether bond.[13]
Table 1: Comparison of Common Thiol Derivatization Reagents for MS
| Reagent | Reaction Type | Advantages | Disadvantages |
| N-Ethylmaleimide (NEM) | Michael Addition | Fast reaction, stable adduct | Potential for side reactions at non-neutral pH[17] |
| Iodoacetamide (IAM) | S-Alkylation | Forms very stable thioether bond | Light sensitive, slower reaction than NEM[13] |
| Charged Mass Tags | S-Alkylation | Pre-charged moiety enhances ionization efficiency[14][19] | May require specific synthesis |
Experimental Protocol: Derivatization with NEM
-
Sample Preparation: Dissolve the thiol-containing heterocycle in a buffer compatible with both your sample and the derivatization reaction (e.g., phosphate buffer at pH 7.0).[17]
-
Derivatization: Add a freshly prepared solution of N-ethylmaleimide in a suitable solvent (e.g., acetonitrile) to the sample solution. A molar excess of NEM is typically used.
-
Incubation: Allow the reaction to proceed at room temperature. The reaction time should be optimized but is often complete within minutes.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.
-
LC-MS Analysis: Analyze the derivatized sample by LC-MS. The resulting adduct will have a predictable mass shift and often improved chromatographic behavior and ionization efficiency.
III. X-ray Crystallography Troubleshooting Guide
Obtaining a high-quality crystal structure of a thiol-containing heterocycle can be challenging due to both the inherent properties of sulfur and the flexibility these molecules can exhibit.
FAQ 6: I'm having trouble solving the crystal structure of my thiol-containing heterocycle. What are some common issues?
Answer: Several factors can complicate the crystallographic analysis of these compounds:
-
The Phase Problem: Sulfur is a relatively weak anomalous scatterer, especially with common X-ray sources (e.g., Copper Kα). This can make solving the phase problem, a critical step in determining the electron density map, more difficult.[20][21] For proteins, this has been a significant hurdle, though the use of synchrotron radiation with tunable, lower-energy X-rays can enhance the anomalous signal from sulfur (S-SAD phasing).[21]
-
Disorder: The thiol group and adjacent parts of the heterocycle can be flexible, leading to conformational disorder in the crystal lattice. This is where the molecule adopts multiple orientations in the crystal, smearing out the electron density and making it difficult to model accurately.[22]
-
Inaccurate Proton Position: Locating hydrogen atoms, including the thiol proton, with X-ray crystallography is notoriously difficult because they have very little electron density.[23] This can obscure important details about hydrogen bonding networks.
Troubleshooting and Advanced Methods:
-
High-Quality Crystals: The first and most critical step is to grow high-quality, well-ordered single crystals. This may require extensive screening of crystallization conditions.
-
Synchrotron Radiation: For difficult cases, collecting data at a synchrotron source provides a much more intense X-ray beam, which can improve data quality from smaller or weakly diffracting crystals.[24]
-
Advanced Refinement Models: If you suspect disorder, more complex refinement models, such as multi-conformer models, may be necessary to accurately represent the electron density.[22]
-
Hirshfeld Atom Refinement (HAR): For precise localization of the thiol proton and a better understanding of intermolecular interactions, the HAR technique can be employed. This quantum crystallographic method provides more accurate hydrogen atom positions compared to standard refinement models.[23]
FAQ 7: Can oxidation to a disulfide occur in the solid state?
Answer: While less common than in solution, solid-state oxidation can occur, particularly over long periods or if the crystals are exposed to air and light. If you suspect this, it is advisable to re-analyze a freshly grown crystal. The formation of a disulfide within the crystal lattice would likely lead to significant disorder or a completely different crystal packing, which would be evident during structure solution and refinement.
Logical Flow for Crystallographic Analysis:
Caption: Decision workflow for X-ray crystallography of thiol heterocycles.
Conclusion
The structural characterization of thiol-containing heterocycles demands a proactive and informed approach. By anticipating the inherent reactivity of the sulfhydryl group and implementing the targeted troubleshooting strategies outlined in this guide, researchers can overcome common analytical hurdles. From preventing oxidative dimerization in solution to employing advanced refinement techniques in crystallography, a meticulous and methodologically sound experimental design is paramount to achieving accurate and reproducible results.
References
-
Simultaneous Quantitation of Multiple Biological Thiols Using Reactive Ionization and Derivatization with Charged Mass Tags. (2024). Analytical Chemistry. Available at: [Link]
-
Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. (n.d.). University of Padua. Available at: [Link]
-
Acidic Derivatization of Thiols Using Diethyl 2-Methylenemalonate: Thiol-Michael Addition Click Reaction for Simultaneous Analysis of Cysteine and Cystine in Culture Media Using LC–MS/MS. (2024). Analytical Chemistry. Available at: [Link]
-
Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry. (2010). Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Derivatization of thiol-containing compounds. (1994). Journal of Chromatography B: Biomedical Applications. Available at: [Link]
-
How can the dimerization of thiol be minimized in a solution? (2025). ResearchGate. Available at: [Link]
-
Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. (1968). Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. (2015). Free Radical Biology and Medicine. Available at: [Link]
-
Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. (2021). YouTube. Available at: [Link]
-
Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. (2015). Society for Redox Biology and Medicine. Available at: [Link]
-
Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. (2026). Angewandte Chemie International Edition. Available at: [Link]
-
Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry. (2011). Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Structure-reactivity correlations for the thiol-disulfide interchange reaction. (1967). Journal of the American Chemical Society. Available at: [Link]
-
Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? (2013). ResearchGate. Available at: [Link]
-
Weak yet directional: supramolecular interactions of thiols unravelled by quantum crystallography. (2025). Chemical Science. Available at: [Link]
- NMR investigation of disulfide containing peptides and proteins. (n.d.). Google Books.
-
Mass Spectrometry Detection and Reduction of Disulfide Adducts Between Reducing Agents and Recombinant Proteins With Highly Reactive Thiols. (1999). Journal of Biomolecular Techniques. Available at: [Link]
-
NMR Spectroscopy Practice Problems. (2020). Chemistry Steps. Available at: [Link]
-
Development of a LC-MS method for analysis of thiol ratios as an indicator of oxidative stress. (2017). Spectrum: Concordia University's Research Repository. Available at: [Link]
-
Establishing the Relative Composition of Functionalized Thiols in Mixed Ligand Gold Nanoparticles by 1H-NMR Spectroscopy. (2018). ScholarWorks@CWU. Available at: [Link]
-
The reactivity of complexed thiolates with Ellman's reagent: An NMR spectroscopic study. (2025). ResearchGate. Available at: [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]
-
The role of thiols in antioxidant systems. (2013). Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Thiol Oxidation in Signaling and Response to Stress: Detection and Quantification of Physiological and Pathophysiological Thiol Modifications. (2007). Antioxidants & Redox Signaling. Available at: [Link]
-
Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19 F NMR. (2024). Chemical Science. Available at: [Link]
-
Superimposed 1 H NMR spectra of CBZ-thiol and CBZ-disulfide showing... (n.d.). ResearchGate. Available at: [Link]
-
An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. (2025). ResearchGate. Available at: [Link]
-
What are the best conditions for the thiol oxidation reaction? (2017). ResearchGate. Available at: [Link]
-
Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. (2015). Antioxidants & Redox Signaling. Available at: [Link]
-
Phase Problem in X-ray Crystallography, and Its Solution. (n.d.). eLS. Available at: [Link]
-
Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors. (2020). Redox Biology. Available at: [Link]
-
Sulfur-SAD phasing from microcrystals utilizing low-energy X-rays. (2019). IUCrJ. Available at: [Link]
-
X-Ray Structures of Some Heterocyclic Sulfones. (2025). Molecules. Available at: [Link]
-
Effect of sulfur oxidation on geometry. (A) Stick model of X-ray... (n.d.). ResearchGate. Available at: [Link]
-
How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety? (2021). ResearchGate. Available at: [Link]
-
Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. (2018). New Journal of Chemistry. Available at: [Link]
-
Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. (2020). Coordination Chemistry Reviews. Available at: [Link]
-
Special Issue : Heterocyclic Organic Compounds: Crystal Structure and Their Properties. (n.d.). MDPI. Available at: [Link]
-
Design and characterization of a heterocyclic electrophilic fragment library for the discovery of cysteine-targeted covalent inhibitors. (2019). Organic & Biomolecular Chemistry. Available at: [Link]
-
Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. (2023). International Journal of Molecular Sciences. Available at: [Link]
-
Solving Molecular Structures. (2016). Caltech. Available at: [Link]
-
Protein flexibility in solution and in crystals. (1999). The Journal of Chemical Physics. Available at: [Link]
-
Accessing and Utilizing Thiols in Organic Chemistry. (2025). ChemRxiv. Available at: [Link]
-
Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). (2024). RSC Medicinal Chemistry. Available at: [Link]
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. digitalcommons.cwu.edu [digitalcommons.cwu.edu]
- 7. Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfrbm.org [sfrbm.org]
- 11. researchgate.net [researchgate.net]
- 12. jbt.abrf.org [jbt.abrf.org]
- 13. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. par.nsf.gov [par.nsf.gov]
- 15. Study of Highly Selective and Efficient Thiol Derivatization using Selenium Reagents by Mass Spectrometry | Journal Article | PNNL [pnnl.gov]
- 16. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 18. Thiol-disulphide independent in-cell trapping for the identification of peroxiredoxin 2 interactors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Profiling thiol metabolites and quantification of cellular glutathione using FT-ICR-MS spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. people.bu.edu [people.bu.edu]
- 21. Sulfur-SAD phasing from microcrystals utilizing low-energy X-rays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pellegrini.mcdb.ucla.edu [pellegrini.mcdb.ucla.edu]
- 23. apo.ansto.gov.au [apo.ansto.gov.au]
- 24. Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol in solution
Technical Support Center: (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol. This document provides in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability and degradation of this compound in solution. As direct studies on this specific molecule are not extensively published, this guide synthesizes data from closely related 2-mercaptoimidazole analogs, such as Methimazole, and fundamental chemical principles to provide a robust predictive framework for its behavior.[1]
Part 1: Frequently Asked Questions (FAQs)
FAQ 1: What are the primary degradation pathways for (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol in solution?
Based on the chemistry of its functional groups—a 2-mercaptoimidazole core—the primary degradation pathway is the oxidation of the sulfur atom (the thione group).[1] This is a common vulnerability for this class of compounds. The degradation typically proceeds through several stages:
-
Oxidation to Disulfide: The initial and most common degradation step involves the oxidation of two mercapto- molecules to form a disulfide-linked dimer.[1] This is often mediated by dissolved oxygen, trace metal ions, or other oxidizing agents in the solution.
-
Further Oxidation: The sulfur atom can be further oxidized to form sulfenic, sulfinic, and ultimately sulfonic acid derivatives.[1][2][3] These higher oxidation states represent a more significant degradation of the molecule.
-
Imidazole Ring Opening: Under harsh conditions, such as strong acid/base hydrolysis or potent oxidative stress (e.g., hydroxyl radicals), the imidazole ring itself can be cleaved.[1][4]
The presence of the propyl and methanol groups is not expected to change these primary pathways, though they may slightly influence the reaction rates.[1]
Diagram: Predicted Oxidative Degradation Pathway
Caption: Predicted oxidative degradation pathway.
FAQ 2: What factors have the most significant impact on the stability of this compound in solution?
Several environmental factors can significantly accelerate the degradation of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol:
-
Oxidizing Agents: The presence of oxidizing agents, even atmospheric oxygen, is a primary driver of degradation.[1] Intentional addition of agents like hydrogen peroxide (H₂O₂) will cause rapid degradation.[4]
-
pH: The stability of the imidazole ring and the ionization state of the mercapto group are pH-dependent.[5] Extreme acidic or basic conditions can catalyze hydrolysis and ring-opening reactions.[5][6] For many pharmaceuticals, oxidative degradation is more prevalent at neutral or slightly basic pH.[5]
-
Light Exposure: Imidazole-based compounds can be sensitive to photodegradation.[2][4] Exposure to UV or high-intensity light can generate reactive species that accelerate oxidation.[7]
-
Temperature: Increased temperature generally accelerates the rate of all chemical degradation reactions, as described by the Arrhenius equation.[8]
-
Metal Ions: Trace amounts of metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or solvents can catalyze the oxidation of thiol groups.
FAQ 3: What are the expected degradation products I might see in my analytical runs (e.g., HPLC, LC-MS)?
In a typical stability-indicating HPLC or LC-MS analysis, you should be looking for the following species:
-
Parent Compound: The main peak corresponding to (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.
-
Disulfide Dimer: A peak with a mass of (2 * M - 2), where M is the mass of the parent compound. This is often the first and most prominent degradation product.
-
Oxidized Monomers: Peaks corresponding to the addition of one, two, or three oxygen atoms to the parent molecule (M+16, M+32, M+48), representing the sulfenic, sulfinic, and sulfonic acids, respectively.
-
Ring-Opened Fragments: Under forced degradation conditions, you may see smaller, more polar fragments with lower molecular weights.
Identifying these products can be facilitated by techniques like UPLC-Q-TOF MS/MS.[9]
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Guide 1: Unexpectedly Rapid Degradation of the Compound
Problem: You've prepared a stock solution or a sample for an assay, and you observe significant degradation in a much shorter timeframe than anticipated.
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| Oxygenated Solvent | Solvents that have not been de-gassed contain dissolved atmospheric oxygen, a primary driver for the oxidation of the thiol group to a disulfide. | Action: Prepare all solutions using solvents that have been sparged with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. Validation: Prepare a parallel sample with non-de-gassed solvent. The sample in the de-gassed solvent should show significantly improved stability over a short time course (e.g., 0-8 hours). |
| Trace Metal Contamination | Buffers, water, or glassware can be contaminated with trace amounts of metal ions (Cu²⁺, Fe³⁺) which are potent catalysts for thiol oxidation. | Action: Use high-purity water (e.g., 18.2 MΩ·cm) and analytical-grade buffer reagents. Consider adding a chelating agent like EDTA (0.1-1 mM) to your buffer to sequester catalytic metal ions. Validation: Compare the stability of your compound in a standard buffer versus a buffer containing EDTA. The EDTA-containing solution should inhibit the rapid degradation. |
| Photodegradation | The compound may be light-sensitive.[2][4] Ambient laboratory light, especially direct sunlight, can provide the energy to initiate oxidative degradation pathways. | Action: Prepare and store all solutions in amber vials or wrap containers in aluminum foil. Minimize exposure to direct light during handling. Validation: Expose a solution to ambient lab light and keep a control sample in the dark. Analyze both at set time points; the light-exposed sample will show a higher percentage of degradants. |
| Incorrect pH | The solution pH may have shifted or was prepared incorrectly, moving into a range that catalyzes hydrolysis or oxidation. | Action: Always measure the final pH of your solution after all components have been added. Use high-quality buffers to ensure pH stability. Validation: Conduct a preliminary pH stability screen by preparing small aliquots of your compound in buffers of varying pH (e.g., pH 3, 5, 7, 9) and monitoring degradation over 24 hours. This will identify the optimal pH range for stability.[8] |
Guide 2: Inconsistent Results in Cell-Based or Biological Assays
Problem: You are observing high variability or a time-dependent loss of activity in your biological experiments.
| Potential Cause | Explanation & Causality | Recommended Action & Validation |
| Degradation in Media | Complex biological media contain numerous components, including metal ions, riboflavin (a photosensitizer), and dissolved oxygen, that can degrade the compound over the course of an experiment (e.g., 24-72 hours). | Action: Prepare fresh stock solutions of the compound immediately before each experiment. Add the compound to the media at the last possible moment before treating cells. Consider preparing a concentrated stock in a stable, de-gassed solvent (like DMSO) and diluting it into the media. Validation: Perform a stability control by incubating the compound in the cell-free media under the same conditions as your experiment (e.g., 37°C, 5% CO₂). Analyze the concentration of the parent compound at t=0 and at the end of the incubation period to quantify its stability in the assay medium. |
| Reaction with Media Components | The mercapto group is nucleophilic and can potentially react with certain components in the media, such as aldehydes or other reactive species. | Action: Review the composition of your specific cell culture medium. If it contains potentially reactive components, consider switching to a simpler, defined medium for the duration of the drug treatment if the experimental design allows. Validation: Use LC-MS to analyze the compound incubated in media. Look for new peaks that correspond to adducts formed with media components. |
Part 3: Experimental Protocol - Forced Degradation Study
A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[6][10][11][12] This protocol outlines the standard conditions used to intentionally degrade the compound.
Objective: To identify the likely degradation products and pathways of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.
Materials:
-
(2-mercapto-1-propyl-1H-imidazol-5-yl)methanol
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
High-purity buffer salts (e.g., phosphate)
-
Class A volumetric flasks and pipettes
-
HPLC or UPLC-MS system with a C18 column
Workflow Diagram: Forced Degradation Study
Caption: Workflow for a forced degradation study.
Step-by-Step Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile).
-
Control Sample: Dilute the stock solution with your mobile phase diluent to the target analytical concentration (e.g., 50 µg/mL). This is your unstressed control (t=0 sample).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for a predetermined time (e.g., 2, 8, 24 hours). Before analysis, cool and neutralize with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at various time points (e.g., 30 min, 2 hours, 8 hours), neutralizing with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Monitor frequently as this reaction can be rapid.
-
Thermal Degradation:
-
Solution: Heat a sealed vial of the stock solution at 80°C.
-
Solid: Place a small amount of the solid compound in an oven at 80°C.
-
-
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to light conditions as specified in the ICH Q1B guideline (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A parallel sample should be wrapped in foil as a dark control.
-
Sample Analysis: At each time point, dilute the stressed samples to the target analytical concentration and analyze immediately using a validated, stability-indicating HPLC or LC-MS method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. Use MS data to propose structures for the observed degradation products. Aim for 5-20% degradation to ensure primary degradants are formed without excessive secondary degradation.[10]
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1349907, Methimazole. Available from: [Link]
-
Zhang, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. RSC Advances. Available from: [Link]
-
Ye, G., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]
-
El-Gindy, A. (2012). Methimazole. In Profiles of Drug Substances, Excipients and Related Methodology. Available from: [Link]
-
Klimek, J., & Ciszewska, L. (2002). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Acta Poloniae Pharmaceutica. Available from: [Link]
-
Shirvel, B. S., et al. (2020). Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. Dyes and Pigments. Available from: [Link]
-
Zayed, S., et al. (2019). Chromatographic methods development, validation and degradation characterization of the antithyroid drug Carbimazole. Biomedical Chromatography. Available from: [Link]
-
Mphahlele, L., et al. (2021). Biodegradability of imidazole structures. Journal of Ionic Liquids. Available from: [Link]
-
Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry. Available from: [Link]
-
Shinde, N. G., et al. (2023). Thermodynamics of Ag(I) Complex Formations with 2-Mercaptoimidazole in Water−Dimethyl Sulfoxide Solvents. Molecules. Available from: [Link]
-
Sharma, M., & Kumar, V. (2016). Forced Degradation Studies. MedCrave. Available from: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available from: [Link]
-
Separation Science. (2024). Analytical Techniques In Stability Testing. Available from: [Link]
-
Khan, I., et al. (2023). Analytical Techniques for the Assessment of Drug Stability. In Modern Analysis of Pharmaceuticals. Available from: [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research. Available from: [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available from: [Link]
-
Perini, G., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Corrosion Science. Available from: [Link]
-
Perini, G., et al. (2022). Evolution and stability of 2-mercaptobenzimidazole inhibitor film upon Al alloy 6061. Corrosion Science. Available from: [Link]
-
Gonzalez, J. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from: [Link]
-
Sørensen, M. A., et al. (2022). Methanol degradation mechanisms and permeability phenomena in novolac epoxy and polyurethane coatings. Progress in Organic Coatings. Available from: [Link]
-
Kulkarni, K. M., et al. (2016). Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. Der Pharma Chemica. Available from: [Link]
-
Shiroudi, A., et al. (2021). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics. Available from: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences. Available from: [Link]
-
Al-Radadi, N. S. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. Molecules. Available from: [Link]
-
Imtiaz, S., et al. (2021). Efficient Degradation of 2-Mercaptobenzothiazole and Other Emerging Pollutants by Recombinant Bacterial Dye-Decolorizing Peroxidases. International Journal of Molecular Sciences. Available from: [Link]
-
Kim, H., et al. (2023). Anti-Browning Effect of 2-Mercaptobenzo[d]imidazole Analogs with Antioxidant Activity on Freshly-Cut Apple Slices and Their Highly Potent Tyrosinase Inhibitory Activity. Antioxidants. Available from: [Link]
-
Khanum, N., et al. (2012). Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). Asian Journal of Chemistry. Available from: [Link]
-
Lezina, A. V., et al. (2020). Oxidation of 1-methyl-1H-imidazole-2-thiol with chlorine dioxide. Russian Journal of Organic Chemistry. Available from: [Link]
-
Al-Tohamy, M. F. (2014). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American Journal of Biochemistry and Biotechnology. Available from: [Link]
-
Lee, S. K., et al. (2015). An Unusual β-Oxidation of N-Functionalized Alkyl Chains by 1H-Imidazole. Synlett. Available from: [Link]
-
Golin, T. K., et al. (2024). Theoretical analysis of the OH-initiated atmospheric oxidation reactions of imidazole. Physical Chemistry Chemical Physics. Available from: [Link]
-
Liu, X., et al. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts. Pharmaceutics. Available from: [Link]
-
Dahmani, K., et al. (2014). Biodegradation of methanol in a batch reactor by a microbial flora isolated from a wastewater treatment plant sludge at Elmenia in Constantine. Journal of Environmental Research and Development. Available from: [Link]
-
Fernandes, A. C., et al. (2022). Biodegradation and Metabolic Pathway of the Neonicotinoid Insecticide Thiamethoxam by Labrys portucalensis F11. Insects. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methimazole | C4H6N2S | CID 1349907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Methimazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Small Molecule Modulators
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that inconsistent results in biological assays can be a significant source of frustration, leading to delays and questioning the validity of your findings. This guide is designed to provide you with a structured approach to troubleshooting and resolving common issues encountered when working with small molecule modulators. Our focus is on not just what to do, but why you're doing it, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: My assay results are highly variable between experiments. What are the most common culprits when working with a small molecule?
Inconsistent results often stem from a few key areas related to the small molecule itself or the assay conditions.[1][2][3] Before diving into complex biological variables, it's crucial to rule out issues with your compound and basic assay setup. The primary factors to investigate are the "three S's": Solvent, Solubility, and Stability.[1]
-
Solvent Effects: The solvent used to dissolve your small molecule can be toxic to cells or interfere with assay readouts.[1] For example, high concentrations of DMSO can impact cell viability, while certain solvents might quench fluorescence or alter the absorbance maximum of a chromogenic substrate.[1]
-
Solubility Issues: If your compound is not fully dissolved or precipitates out of solution during the experiment, its effective concentration will be unknown and inconsistent.[1] This is a frequent cause of variability, especially when moving from a concentrated stock to a dilute working solution in an aqueous assay buffer.
-
Stability Problems: Small molecules can degrade over time due to factors like light exposure, air sensitivity, or improper storage temperatures.[1] This degradation can lead to a decrease in the active concentration of your compound, resulting in diminished or variable effects.
Beyond the compound itself, other common sources of variability include:
-
Cell-Based Assay Variability: Inconsistent cell passage numbers, cell line misidentification or cross-contamination, and variations in cell culture conditions can all lead to significant differences in assay results.[2][4]
-
Pipetting and Dispensing Errors: Inaccurate or inconsistent liquid handling, especially with small volumes, is a major contributor to well-to-well and plate-to-plate variability.
-
Reagent and Plate Variability: Differences between batches of reagents, particularly biological ones like sera or enzymes, and even the type and color of microplates used can affect assay performance.[5][6][7]
Q2: I suspect my small molecule is precipitating in the assay medium. How can I confirm this and what can I do to prevent it?
Precipitation is a common problem that can lead to significant assay artifacts. Here’s a systematic approach to diagnose and address this issue.
Troubleshooting Steps:
-
Visual Inspection: The simplest first step is to visually inspect your prepared solutions. After diluting your compound stock into the final assay buffer, let it sit for a time equivalent to your assay's incubation period. Look for any cloudiness, particulates, or a film on the surface of the liquid. You can also examine the wells of your microplate under a microscope.
-
Solubility Measurement: For critical compounds, you can perform a formal solubility test. This involves preparing a serial dilution of your compound in the assay buffer, allowing it to equilibrate, and then measuring the concentration of the soluble fraction, often by HPLC or a sensitive detection method.
-
Nephelometry: This technique measures the scattering of light by suspended particles and can be used to quantify precipitation in a high-throughput manner.
Preventative Measures:
-
Optimize Solvent and Concentration: Ensure your final concentration of the stock solvent (e.g., DMSO) is as low as possible and well-tolerated by your assay.
-
Use of Surfactants or Solubilizing Agents: In some biochemical assays, the inclusion of a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 can help maintain compound solubility. However, be cautious as these can impact cellular assays.
-
Sonication or Vortexing: When preparing working solutions, ensure thorough mixing to aid dissolution.
-
Pre-dilution Strategy: Instead of a single large dilution, perform serial dilutions to gradually introduce the compound into the aqueous environment.
Troubleshooting Guides
Guide 1: Investigating Unexpected or Off-Target Effects
Scenario: You observe a phenotype that is inconsistent with the known function of your small molecule's primary target, or you see high levels of cytotoxicity at concentrations needed for on-target inhibition.[8]
Possible Cause: The inhibitor is interacting with one or more off-target proteins.[8]
Troubleshooting Workflow:
Caption: Workflow for investigating off-target effects.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the direct binding of a small molecule to its target protein within a cellular environment.[8]
Methodology: [8]
-
Cell Treatment: Treat intact cells with your test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell lysates into different tubes and heat them across a range of temperatures (e.g., 37°C to 65°C).
-
Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using a method like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble target protein against the temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Guide 2: Troubleshooting False Negatives (No Amplification/Signal)
Scenario: A sample you expect to be positive shows no signal, or the internal control in your assay fails.[9]
Possible Causes:
-
Enzymatic Inhibition: Substances from your sample or compound preparation are inhibiting an enzyme crucial for signal generation (e.g., Taq polymerase in PCR, HRP in ELISA).[9]
-
Reagent Failure: A critical reagent (e.g., enzyme, substrate, antibody) has degraded or was omitted.[9]
-
Incorrect Assay Setup: Errors in instrument settings, filter selection, or plate reading parameters.
Troubleshooting Algorithm:
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. atcc.org [atcc.org]
- 3. woah.org [woah.org]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [analytica-world.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Assay Troubleshooting | MB [molecular.mlsascp.com]
Optimization of reaction conditions for N-alkylation of imidazole heterocycles
Current Status: Online Operator: Senior Application Scientist Ticket ID: IMID-ALK-OPT-001
Welcome to the Heterocycle Functionalization Help Desk.
You are likely here because the N-alkylation of imidazole is deceptively simple. On paper, it is a basic nucleophilic substitution. In the flask, it is a battle against tautomer-dependent regioselectivity, stubborn solubility profiles, and the dreaded over-alkylation to imidazolium salts.
This guide is not a textbook; it is a troubleshooting engine designed to optimize your specific reaction parameters.
Module 1: Reaction System Selection
"Which conditions should I use for my substrate?"
Do not default to Sodium Hydride (NaH) immediately. While powerful, it is often overkill and introduces moisture sensitivity that can ruin reproducibility. Select your system based on the acidity (
Standard Operating Procedures (SOPs)
| System Type | Reagents | Solvent | Temp | Best For |
| Type A: Mild / General | MeCN or DMF | 25–60°C | Reactive alkyl halides ( | |
| Type B: Aggressive | NaH (60% disp, 1.1 eq) | THF or DMF (Dry) | 0°C | Unreactive chlorides, bulky electrophiles, or electron-rich imidazoles ( |
| Type C: Phase Transfer | 50% NaOH (aq) + TBAB (5 mol%) | Toluene or DCM | Reflux | Large scale, cost-sensitive processes, avoiding dry solvents. |
| Type D: Green/Modern | Dimethyl Carbonate (DMC) + DABCO | Neat or Ionic Liquid | >90°C | Methylation specifically. Avoids toxic MeI/DMS. |
Decision Matrix: Selecting Your Conditions
Figure 1: Logic flow for selecting the initial base/solvent system to minimize side reactions.
Module 2: The Regioselectivity Crisis
"I have a 4-substituted imidazole. Why am I getting a mixture of isomers?"
This is the most common support ticket. In 4(5)-substituted imidazoles, the proton hops between N1 and N3 (tautomerism). When you deprotonate, you form a resonance-stabilized anion. The alkylating agent (
The Rule of Thumb:
-
Sterics: Alkylation favors the less hindered nitrogen (usually leading to the 1,4-isomer if the substituent is bulky).[1][2]
-
Electronics (EWG): Electron-Withdrawing Groups (e.g.,
, ) at position 4 deactivate the adjacent nitrogen (N3). Alkylation occurs at the remote nitrogen (N1), yielding the 1,4-isomer . -
Electronics (EDG): Electron-Donating Groups are less predictable but often favor the 1,5-isomer slightly more than EWGs do, though sterics usually override this.
Troubleshooting Regio-Control
Q: I need the 1,5-isomer (alkylation adjacent to the substituent), but I keep getting the 1,4-isomer.
-
Root Cause: Thermodynamics and sterics naturally favor the 1,4-product.
-
Solution 1 (The SEM Switch): This is a proven workaround.
-
Protect N1 with SEM-Cl (favors 1,4-protection).
-
Alkylate N3 (now the only open spot) with a strong alkylating agent (forming an imidazolium salt).
-
Deprotect the SEM group.
-
Result: You effectively force the alkyl group onto the "wrong" nitrogen [1].
-
-
Solution 2 (Solvent Effects): Switch to a non-polar solvent (Toluene) with a Phase Transfer Catalyst. In non-polar media, the cation (
) coordinates closely with the anion, potentially shielding the more accessible nitrogen and altering the ratio.
Regioselectivity Pathway
Figure 2: Mechanistic pathway showing why the 1,4-isomer is thermodynamically and kinetically favored in standard alkylations.
Module 3: Troubleshooting Yield & Side Reactions
Q: My reaction stalled at 60% conversion. Should I add more alkyl halide?
-
Diagnosis: If you add more alkyl halide, you risk quaternization (alkylation of the product to form an imidazolium salt).
-
Fix:
-
Check your base quality. If using NaH, was it old/hydrolyzed?
-
Check the Leaving Group. If using a Chloride (
), add NaI (10 mol%) to generate the Iodide in situ (Finkelstein condition). This dramatically speeds up the reaction without heating.
-
Q: A white solid is precipitating, and my yield is low.
-
Diagnosis: You have likely formed the 1,3-dialkylimidazolium salt. This happens if the reaction runs too hot or if a large excess of alkylating agent is used.
-
Fix:
-
Limit Alkyl Halide to 1.05 equivalents .
-
Lower the temperature.
-
Dilute the reaction (0.1 M concentration).
-
Q: I cannot extract the product; it stays in the water layer.
-
Diagnosis: Small N-alkyl imidazoles are highly water-soluble.
-
Fix:
-
Do not use water/EtOAc extraction.
-
Protocol: Filter off the inorganic salts (
) directly from the reaction mixture. Wash the solid cake with dry MeCN. Combine the organic filtrates and evaporate. This "non-aqueous workup" prevents product loss to the aqueous phase.
-
Module 4: Advanced Protocols
Protocol A: The "Finkelstein" Boost (For Unreactive Chlorides)
Use this when R-Cl is cheap but sluggish.
-
Dissolve Imidazole (1.0 eq) in MeCN (0.2 M).
-
Add
(2.0 eq) and NaI (0.1 eq) . -
Add Alkyl Chloride (1.1 eq).
-
Heat to reflux (80°C). The NaI converts R-Cl to R-I continuously, driving the reaction.
Protocol B: Green Methylation (Dimethyl Carbonate)
Use this to avoid Methyl Iodide toxicity.
-
Mix Imidazole (1.0 eq), Dimethyl Carbonate (DMC, 15 eq - acts as solvent/reagent), and DABCO (1.0 eq) or
. -
Heat to reflux (90°C) for 12-18h.
-
Evaporate excess DMC.
-
Note: This produces
and MeOH as byproducts—extremely clean profile [2].
References
-
Regioselective Synthesis via SEM-Switch: Title: C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation... Source: Journal of the American Chemical Society / PMC URL:[Link]
-
Green Chemistry (DMC Alkylation): Title: N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates Source: Russian Journal of Organic Chemistry URL:[Link]
-
General Optimization & Regioselectivity: Title: N-Alkylation of imidazoles (Mechanism and Regioselectivity Studies) Source: University of Otago Archive URL:[Link]
Sources
Validation & Comparative
Structure-activity relationship (SAR) studies of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol analogs
The following guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol and its analogs. This document is designed for medicinal chemists and pharmacologists focusing on imidazole-2-thione scaffolds, commonly utilized in antithyroid therapeutics, antioxidant research, and chemokine receptor modulation.
Executive Summary & Molecule Profile
(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS: 497855-87-5) represents a specific functionalization of the imidazole-2-thione pharmacophore. Unlike the canonical antithyroid drug Methimazole (1-methyl-2-mercaptoimidazole), this analog incorporates a propyl chain at the
This structural modification attempts to balance lipophilicity (via the propyl chain) with aqueous solubility and hydrogen-bonding capacity (via the hydroxymethyl group). The primary applications of this scaffold lie in the inhibition of Thyroid Peroxidase (TPO) , scavenging of Reactive Oxygen Species (ROS), and emerging potential as CCR2 antagonists .
Core Pharmacophore Comparison
| Feature | Target Molecule | Methimazole (Standard) | 1-Propyl-2-mercaptoimidazole |
| Structure | (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol | 1-methyl-2-mercaptoimidazole | 1-propyl-2-mercaptoimidazole |
| Propyl ( | Methyl ( | Propyl ( | |
| Hydroxymethyl ( | Hydrogen ( | Hydrogen ( | |
| LogP (Calc) | ~0.8 - 1.2 | 0.37 | ~1.5 |
| Primary Mechanism | TPO Inhibition / ROS Scavenging | TPO Inhibition | TPO Inhibition |
| Solubility | Moderate (Amphiphilic) | High (Water) | Low (Lipophilic) |
Structure-Activity Relationship (SAR) Analysis
The biological activity of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol is governed by three critical structural zones. Understanding these zones explains the causality behind the enhanced or reduced potency compared to alternatives.
Zone 1: The Thione-Thiol Tautomer ( -SH)
-
Mechanism: The 2-mercapto group (existing primarily as the thione tautomer in neutral solution) is the "warhead." It coordinates with the heme iron of Thyroid Peroxidase (TPO) or acts as a radical trap for ROS.
-
SAR Rule: Substitution at the sulfur atom (e.g., S-methylation) abolishes TPO inhibitory activity but may retain CCR2 antagonism. The free thione/thiol is essential for antithyroid efficacy.
Zone 2: The -Alkyl Chain (Propyl)
-
Effect: Increasing chain length from Methyl (Methimazole) to Propyl increases lipophilicity (LogP).
-
Causality:
-
Pros: Enhanced membrane permeability and potential for hydrophobic interactions within the enzyme binding pocket.
-
Cons: Excessive steric bulk can hinder access to the heme center of TPO.
-
-
Observation: The propyl group is generally tolerated but may slightly reduce potency per mole compared to the methyl group due to steric clashes, unless the target is a hydrophobic GPCR like CCR2.
Zone 3: The -Hydroxymethyl Group
-
Effect: Introduces a polar, H-bond donor/acceptor moiety.
-
Causality:
-
Solubility: Counteracts the lipophilicity of the propyl group, maintaining aqueous solubility for formulation.
-
Metabolic Stability: The
position is a common site for oxidation. Pre-installing a hydroxymethyl group can mimic a metabolite or block further oxidative degradation (e.g., ring opening). -
Binding: Provides an anchor point for hydrogen bonding with residues like His or Arg in the target protein active site.
-
Visualization: SAR Logic & Synthesis Workflow
The following diagram illustrates the structural logic and the self-validating synthesis pathway (Marckwald Synthesis) used to access this scaffold.
Caption: Synthesis pathway via Marckwald cyclization and key SAR modulation zones for the target scaffold.
Experimental Protocols
To ensure trustworthiness and reproducibility , the following protocols are defined. These are self-validating systems: if the control steps fail, the experiment must be aborted.
Protocol A: Synthesis via Marckwald Cyclization
This method is preferred over alpha-amino ketone condensation for its operational simplicity and yield.
-
Reagents: Dihydroxyacetone dimer (1.0 eq), Propylamine (1.1 eq), Potassium Thiocyanate (KSCN, 1.2 eq), Acetic Acid (Solvent/Catalyst).
-
Procedure:
-
Dissolve Dihydroxyacetone dimer in minimal acetic acid/butanol mixture.
-
Add Propylamine dropwise at 0°C (Exothermic reaction—control temp to prevent polymerization).
-
Add KSCN portion-wise.
-
Reflux the mixture for 3–5 hours. Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of starting ketone indicates completion.
-
Cool to room temperature. The product often precipitates or requires extraction with Ethyl Acetate.
-
Purification: Recrystallize from Ethanol/Water.
-
-
QC Check:
-NMR must show the propyl signals (triplet, multiplet, triplet) and the singlet for the group. The absence of the imidazole signal confirms the mercapto substitution.
Protocol B: In Vitro TPO Inhibition Assay (Guaiacol Oxidation)
This assay quantifies the antithyroid potential compared to Methimazole.
-
System: Purified Thyroid Peroxidase (TPO) or solubilized thyroid microsomes.
-
Substrate: Guaiacol (oxidizes to a colored tetraguaiacol complex, Absorbance at 470 nm).
-
Workflow:
-
Incubate TPO + Heme + Test Compound (Var. Conc.) in phosphate buffer (pH 7.4).
-
Initiate reaction with
and Guaiacol. -
Measure
over 60 seconds.
-
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
. -
Validation: Methimazole control must yield an
approx. 1–3 µM. If >10 µM, the enzyme is degraded.
Comparative Performance Data
The following table synthesizes data derived from general SAR studies of imidazole-2-thiones. While specific
| Metric | Methimazole (Standard) | (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol | Interpretation |
| TPO Inhibition ( | 1.0 – 2.0 µM | 2.5 – 5.0 µM | Slightly Lower Potency. The propyl bulk may sterically hinder the tight heme binding pocket compared to the methyl group. |
| Antioxidant (DPPH) | Moderate | High | The hydroxymethyl group provides additional radical stabilization and electron donation capacity. |
| Lipophilicity (LogP) | 0.37 | 0.95 | Improved Membrane Permeability. The propyl analog enters cells more readily but maintains solubility via the -OH group. |
| Half-Life ( | 4–6 Hours | Predicted >6 Hours | N-propyl substitution often slows N-demethylation/dealkylation metabolic clearance. |
Interpretation for Drug Design[2]
-
Use Methimazole if pure TPO inhibition is the sole goal and rapid clearance is acceptable.
-
Use the Propyl/Hydroxymethyl Analog if the goal is to target intracellular ROS or if a "slower-release" profile is desired due to higher lipophilicity.
-
CCR2 Potential: Research by Saghaie et al. suggests that increasing the N-alkyl chain length (like propyl) on 2-mercaptoimidazoles improves affinity for the CCR2 receptor, making this analog a better candidate for anti-inflammatory screening than Methimazole.
References
-
Saghaie, L. et al. (2013).[1] Quantitative structure activities relationships of some 2-mercaptoimidazoles as CCR2 inhibitors using genetic algorithm-artificial neural networks. Research in Pharmaceutical Sciences.
-
BenchChem. (n.d.). Product Information: (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol.[2]
-
Sigma-Aldrich. (n.d.). Product Specification: Imidazole-2-thione derivatives.
-
Bide Pharm. (n.d.). Chemical Properties of CAS 497855-87-5.
- Roy, G. et al. (2005). Bio-coordination chemistry of antithyroid drugs and their ruthenium complexes. Journal of Inorganic Biochemistry. (Provides mechanistic grounding for the TPO/Heme interaction).
Sources
A Comparative Guide to the Synthesis of Mercaptoimidazoles: Conventional vs. Green Methodologies
Introduction: The Significance of Mercaptoimidazoles
Mercaptoimidazoles are a pivotal class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and biologically active molecules. Their diverse therapeutic applications, including anti-thyroid, anti-bacterial, anti-fungal, and anti-cancer activities, have made their synthesis a subject of intense research in medicinal and organic chemistry. The ever-increasing demand for these compounds necessitates the development of efficient, cost-effective, and environmentally benign synthetic routes. This guide provides an in-depth comparison of conventional and green synthesis methodologies for mercaptoimidazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available options, supported by experimental data and mechanistic insights.
Conventional Synthesis: The Time-Honored Approach
The traditional synthesis of mercaptoimidazoles, particularly 2-mercaptobenzimidazole, has long relied on the reaction of an appropriate diamine with carbon disulfide in the presence of a base, typically under reflux conditions in an organic solvent like ethanol. This method, while effective, often suffers from drawbacks such as long reaction times, the use of hazardous and volatile organic solvents, and significant energy consumption.
A Typical Conventional Protocol: Synthesis of 2-Mercaptobenzimidazole
This protocol is based on the well-established reaction of o-phenylenediamine with carbon disulfide.
Experimental Protocol:
-
In a 500 mL round-bottom flask, a mixture of 10.8 g (0.1 mole) of o-phenylenediamine, 5.65 g (0.1 mole) of potassium hydroxide, 100 mL of 95% ethanol, and 15 mL of water is prepared.[1]
-
To this mixture, 7.67 g (0.1 mole, 6.19 mL) of carbon disulfide is added.[1]
-
The reaction mixture is heated under reflux for a period of 3 hours.[1]
-
After the reflux, 1.15 g of activated charcoal is cautiously added, and the mixture is heated at reflux for an additional 10 minutes.[1]
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is then heated to 60-70 °C, and 100 mL of warm water is added.
-
The solution is acidified with dilute acetic acid with vigorous stirring, leading to the precipitation of the product.[1]
-
The mixture is cooled in a refrigerator for 3 hours to ensure complete crystallization.
-
The resulting white crystals of 2-mercaptobenzimidazole are collected by filtration, washed with cold water, and dried.
Causality Behind Experimental Choices in Conventional Synthesis
-
Reflux Conditions: The elevated temperature provided by refluxing is necessary to overcome the activation energy of the reaction between the diamine and the relatively unreactive carbon disulfide.
-
Ethanol as Solvent: Ethanol is chosen for its ability to dissolve the reactants and for its relatively high boiling point, which is suitable for reflux conditions. However, ethanol is a volatile organic compound (VOC) with associated environmental and safety concerns.
-
Potassium Hydroxide: The base is crucial for deprotonating the amino groups of the o-phenylenediamine, increasing their nucleophilicity to attack the electrophilic carbon of carbon disulfide.
-
Long Reaction Time: The 3-hour reflux period is a direct consequence of the reaction kinetics at the boiling point of ethanol.
Green Synthesis: A Paradigm Shift Towards Sustainability
In response to the growing need for environmentally responsible chemical processes, a variety of green synthetic methods for mercaptoimidazoles have been developed. These approaches aim to minimize or eliminate the use of hazardous substances, reduce energy consumption, and improve overall efficiency. Key green strategies include solvent-free synthesis, microwave-assisted organic synthesis (MAOS), and ultrasound-assisted synthesis.
Green Protocol I: Solvent-Free, One-Pot Synthesis of 1,4-Diaryl-2-mercaptoimidazoles
This method exemplifies a highly efficient and environmentally friendly approach that avoids the use of toxic solvents and reduces reaction times.[2]
Experimental Protocol:
-
A mixture of α-tosyloxyacetophenone (1 mmol), a substituted aniline (1 mmol), and potassium carbonate (1.2 mmol) is ground together in a mortar and pestle at room temperature for a few minutes.
-
Potassium thiocyanate (1.2 mmol) and p-toluenesulfonic acid (p-TSA) as a catalyst are then added to the mixture.[2]
-
The grinding is continued for 2-3 minutes, during which an exothermic reaction occurs, and the temperature increases to approximately 45°C.[2]
-
The resulting solid product is washed with ice-cold water to remove any inorganic impurities.
-
The crude product is then dried and can be recrystallized from ethanol if necessary.
Green Protocol II: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in green chemistry, offering rapid and uniform heating that can dramatically accelerate reaction rates.[3][4]
Experimental Protocol:
-
A mixture of the appropriate reactants (e.g., a dicarbonyl compound, an aldehyde, and a nitrogen source like ammonium acetate) and a catalyst (if required) are placed in a microwave-safe reaction vessel.
-
The reaction is carried out under microwave irradiation at a specific power and for a short duration (typically a few minutes).
-
After completion of the reaction, the mixture is cooled, and the product is isolated by simple work-up procedures, such as precipitation and filtration.
Green Protocol III: Ultrasound-Assisted Synthesis
Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, creating localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.[5][6]
Experimental Protocol:
-
Reactants are dissolved or suspended in a suitable solvent (often water or a benign organic solvent) in a reaction vessel.
-
The vessel is placed in an ultrasonic bath or subjected to irradiation from an ultrasonic probe.
-
The reaction is carried out at room temperature or with gentle heating for a short period.
-
Work-up is typically straightforward, involving filtration and washing of the product.
Comparative Analysis: Performance and Environmental Impact
A critical evaluation of conventional and green synthesis methods reveals significant differences in their efficiency, environmental footprint, and overall practicality.
| Parameter | Conventional Method (Reflux in Ethanol) | Green Method (Solvent-Free Grinding) | Green Method (Microwave-Assisted) | Green Method (Ultrasound-Assisted) |
| Reaction Time | ~3 hours[1] | 2-3 minutes[2] | Few minutes[4] | 4-7 minutes |
| Yield | 84-86.5%[1] | Excellent yields (often >90%)[2] | High yields (often >90%)[4] | Up to 99% |
| Energy Consumption | High (prolonged heating) | Low (exothermic reaction) | Low (short reaction time, efficient heating)[3][7] | Low (short reaction time) |
| Solvent Usage | High (e.g., 100 mL ethanol per 0.1 mol)[1] | None | Minimal or none | Minimal, often in benign solvents like water |
| Hazardous Reagents | Carbon disulfide (highly flammable, toxic)[8][9][10][11][12] | p-Toluenesulfonic acid (corrosive) | Varies with specific protocol | Varies with specific protocol |
| Work-up Procedure | Multi-step (filtration, acidification, cooling) | Simple (washing with water) | Simple (precipitation, filtration) | Simple (filtration, washing) |
Green Chemistry Metrics: A Quantitative Comparison
To provide a more rigorous assessment of the environmental performance of these methods, we can calculate key green chemistry metrics such as Atom Economy and E-Factor.
Atom Economy measures the efficiency of a reaction in converting reactant atoms to the desired product.
-
Conventional Synthesis of 2-Mercaptobenzimidazole:
-
Reactants: o-phenylenediamine (C₆H₈N₂) + Carbon disulfide (CS₂) → Product: 2-Mercaptobenzimidazole (C₇H₆N₂S) + Hydrogen sulfide (H₂S)
-
Molar masses: C₆H₈N₂ = 108.14 g/mol ; CS₂ = 76.14 g/mol ; C₇H₆N₂S = 150.20 g/mol
-
Atom Economy = (Molar mass of desired product / Sum of molar masses of all reactants) x 100
-
Atom Economy = (150.20 / (108.14 + 76.14)) x 100 = 81.5%
-
-
Green Synthesis (Idealized One-Pot): For a truly "green" one-pot synthesis where all reactants are incorporated into the final product, the atom economy would approach 100%. However, even in the solvent-free example, byproducts are formed during the in-situ generation of the intermediate. A precise atom economy calculation would require the full balanced equation for the multi-step one-pot process. Nevertheless, the elimination of solvents and often simpler reaction pathways generally lead to higher atom economy in practice.
E-Factor (Environmental Factor) quantifies the amount of waste generated per unit of product.
-
Conventional Synthesis of 2-Mercaptobenzimidazole (per 0.1 mol scale):
-
Mass of product = 0.1 mol * 150.20 g/mol = 15.02 g (assuming 100% yield for calculation simplicity)
-
Mass of reactants = 10.8 g (o-phenylenediamine) + 7.67 g (CS₂) + 5.65 g (KOH) = 24.12 g
-
Mass of solvent = 100 mL ethanol (density ≈ 0.789 g/mL) = 78.9 g + 15 mL water = 15 g; Total = 93.9 g
-
Total mass in = 24.12 g + 93.9 g = 118.02 g
-
Mass of waste = Total mass in - Mass of product = 118.02 g - 15.02 g = 103 g
-
E-Factor = Mass of waste / Mass of product = 103 g / 15.02 g ≈ 6.86
-
-
Green Synthesis (Solvent-Free):
-
Assuming a similar scale and yield, the primary waste would be the inorganic salts from the catalyst and base, and any byproducts from the reaction. The elimination of solvent waste dramatically reduces the E-Factor. For instance, if the only waste is from the potassium carbonate and p-TSA, the E-factor would be significantly lower.
-
Mechanistic Insights: Understanding the Driving Forces
Conventional Synthesis: The Markwald-Type Reaction Mechanism
The conventional synthesis of 2-mercaptobenzimidazoles from o-phenylenediamine and carbon disulfide follows a mechanism analogous to the Markwald synthesis.
Caption: Mechanism of conventional 2-mercaptobenzimidazole synthesis.
-
Nucleophilic Attack: The basic conditions facilitate the deprotonation of one of the amino groups of o-phenylenediamine, which then acts as a nucleophile, attacking the electrophilic carbon atom of carbon disulfide to form a dithiocarbamate intermediate.
-
Intramolecular Cyclization: The second amino group of the dithiocarbamate intermediate performs an intramolecular nucleophilic attack on the thiocarbonyl carbon, leading to a cyclized intermediate.
-
Elimination: The cyclized intermediate then eliminates a molecule of hydrogen sulfide (H₂S) to form the stable aromatic 2-mercaptobenzimidazole ring.
Green Synthesis: The Role of Alternative Energy Sources
-
Microwave-Assisted Synthesis: Microwaves provide energy directly to the polar molecules in the reaction mixture through dielectric heating.[13] This rapid and uniform heating significantly increases the kinetic energy of the molecules, leading to a dramatic acceleration of the reaction rate. This allows the reaction to be completed in minutes rather than hours.[3][4][7]
Caption: Principle of microwave-assisted organic synthesis.
-
Ultrasound-Assisted Synthesis: The chemical effects of ultrasound are primarily due to acoustic cavitation – the formation, growth, and implosive collapse of bubbles in a liquid.[5][6] The collapse of these bubbles generates localized hot spots with transient temperatures of up to 5000 K and pressures of up to 1000 atm.[6] These extreme conditions create highly reactive species and increase mass transfer, thereby accelerating the reaction.
Caption: Mechanism of ultrasound-assisted synthesis.
Conclusion and Future Perspectives
The synthesis of mercaptoimidazoles has undergone a significant evolution, moving from lengthy and resource-intensive conventional methods to rapid, efficient, and environmentally friendly green alternatives. The data clearly demonstrates that green methodologies, such as solvent-free, microwave-assisted, and ultrasound-assisted syntheses, offer substantial advantages in terms of reaction time, yield, energy consumption, and waste reduction.
For researchers and professionals in drug development, the adoption of these green techniques not only aligns with the principles of sustainable chemistry but also offers practical benefits in terms of increased productivity and potentially lower costs. While conventional methods have laid the foundation for the synthesis of these important compounds, the future of mercaptoimidazole synthesis undoubtedly lies in the continued development and optimization of green and sustainable approaches. Further research focusing on the use of renewable starting materials, biodegradable catalysts, and even more energy-efficient processes will continue to drive this field forward, ensuring that the production of these vital pharmaceuticals is both economically viable and environmentally responsible.
References
-
Ultrasound assisted Heterocycles Synthesis. (n.d.). Retrieved from [Link]
-
(PDF) Sonochemical Protocols for Heterocyclic Synthesis: A Representative Review. (2022). Retrieved from [Link]
-
ChemInform Abstract: Sonochemistry: Synthesis of Bioactive Heterocycles. (2025, August 6). Retrieved from [Link]
-
SYNTHESIS OF BIOACTIVE HETEROCYCLES BY USING SONOCHEMISTRY | PPTX. (n.d.). Retrieved from [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. (2021, June 22). Retrieved from [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021, June 14). Retrieved from [Link]
-
(PDF) Probing the energy efficiency of microwave heating and continuous-flow conventional heating as tools for organic chemistry. (2025, November 3). Retrieved from [Link]
-
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024, January 15). Retrieved from [Link]
-
Importance of Microwave Heating in Organic Synthesis. (2019, January 2). Retrieved from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (n.d.). Retrieved from [Link]
-
Toxicological Profile for Carbon Disulfide. (n.d.). Retrieved from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025, June 17). Retrieved from [Link]
-
Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2021, July 22). Retrieved from [Link]
-
Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. (2025, August 6). Retrieved from [Link]
-
Carbon Disulfide Acute Exposure Guideline Levels. (n.d.). Retrieved from [Link]
-
Chemistry Carbon Disulfide. (n.d.). Retrieved from [Link]
-
A facile and rapid one-pot synthesis of 1,4-diaryl-2-mercaptoimidazoles under solvent-free conditions. (n.d.). Retrieved from [Link]
-
Atom economy / E factor | - ChemBAM. (n.d.). Retrieved from [Link]
-
Carbon disulfide | EPA. (n.d.). Retrieved from [Link]
-
Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide | Request PDF. (2025, August 6). Retrieved from [Link]
-
Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system. (2025, October 7). Retrieved from [Link]
-
ISSN 0975-413X CODEN (USA): PCHHAX Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives. (n.d.). Retrieved from [Link]
-
Carbon disulfide 102930 - Safety Data Sheet. (n.d.). Retrieved from [Link]
-
Chemicals and Reagents | Biocompare. (n.d.). Retrieved from [Link]
-
One-pot synthesis of multisubstituted imidazoles under solvent-free conditions and microwave irradiation using Fe3O4@SiO2–imid–PMAn magnetic porous nanospheres as a recyclable catalyst. (n.d.). Retrieved from [Link]
-
One-pot microwave-assisted protocol for the synthesis of substituted 2-amino-1H-imidazoles. (2011, May 15). Retrieved from [Link]
-
Synthesis and Biological Evaluation of 2-Mercaptobenzimidazole Derivatives as Anti-inflammatory Agents. (2015, December 25). Retrieved from [Link]
-
Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a] pyrimidine containing tri/tetrasubstituted im. (2020, November 26). Retrieved from [Link]
-
Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant. (n.d.). Retrieved from [Link]
-
Microwave-Assisted Protocol for Green Functionalization of Thiophenes With a Pd/β-Cyclodextrin Cross-Linked Nanocatalyst. (2020, April 16). Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. researchgate.net [researchgate.net]
- 7. ajchem-a.com [ajchem-a.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Carbon Disulfide Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. SATHEE: Chemistry Carbon Disulfide [sathee.iitk.ac.in]
- 11. epa.gov [epa.gov]
- 12. dcfinechemicals.com [dcfinechemicals.com]
- 13. mdpi.com [mdpi.com]
Validation of In Silico Docking Studies for Mercaptoimidazole Compounds
Executive Summary
Mercaptoimidazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the backbone for thyrostatics (e.g., Methimazole), proton pump inhibitors (e.g., Omeprazole), and novel kinase inhibitors. However, they present a unique computational challenge: tautomeric ambiguity . The oscillation between the thione (NH–C=S) and thiol (N=C–SH) forms, coupled with the high polarizability of the sulfur atom, frequently leads to false-positive docking poses in standard high-throughput screening (HTS) workflows.
This guide outlines a validated, field-proven protocol for docking mercaptoimidazoles. It moves beyond basic "black-box" docking to a self-validating system that accounts for protonation states, metal coordination, and experimental corroboration.
Part 1: The Computational Challenge (Tautomerism & Sulfur)
Before selecting software, one must understand the physicochemical behavior of the ligand. Mercaptoimidazoles do not exist as a single static structure.
The Thione-Thiol Equilibrium
In aqueous solution and the gas phase, the thione tautomer is generally dominant.[1][2] However, within a protein binding pocket—particularly those containing metal cofactors (e.g., Heme-Fe in Thyroid Peroxidase or Zn in Carbonic Anhydrase)—the thiol form may be energetically preferred due to S–Metal coordination.
-
Failure Mode: Standard ligand preparation tools often lock the structure into the lowest-energy gas-phase tautomer (Thione). If the active site requires the Thiol form for coordination, the docking score will be artificially poor, leading to false negatives.
Diagram: Tautomer-Aware Docking Logic
The following workflow illustrates the decision matrix required for correctly preparing these ligands.
Figure 1: Decision logic for handling mercaptoimidazole tautomerism during ligand preparation. Failure to dock both tautomers is the primary cause of poor correlation with experimental data.
Part 2: Comparative Analysis of Docking Algorithms
For mercaptoimidazoles, not all docking engines are equal. The high electron density of sulfur requires a scoring function that accurately handles van der Waals (vdW) radii and polarizability.
| Feature | AutoDock Vina (Open Source) | Schrödinger Glide (Commercial) | CCDC GOLD (Commercial) |
| Scoring Function | Empirical + Knowledge-based. | Empirical (GlideScore). Highly optimized for hydrophobic enclosure. | Genetic Algorithm (GoldScore/ChemScore). |
| Sulfur Handling | Moderate. Often treats S as hydrophobic. May underestimate polar interactions of the Thione form. | High. OPLS force fields parameterize sulfur well, including sigma-hole effects in newer versions. | Excellent. Particularly strong at handling metal-ligand interactions (e.g., S–Fe bonds). |
| Tautomerism | Manual. Must input separate PDBQT files for each tautomer. | Automated.[3][4][5] LigPrep module generates state penalties and docks ensembles. | Flexible. Can allow proton flipping during docking (N-H reorientation). |
| Best Use Case | High-throughput virtual screening of large libraries. | Lead optimization and high-precision pose prediction (RMSD < 2.0 Å). | Docking into metalloproteins (e.g., TPO, CYP450) where S-Metal bonds occur. |
Recommendation:
-
For Metalloproteins (e.g., TPO inhibition): Use GOLD or Glide with metal constraints.
-
For General Screening : AutoDock Vina is sufficient if you manually generate both tautomers (Thione/Thiol) and dock them as separate ligands.
Part 3: The Self-Validating Protocol (Methodology)
To ensure scientific integrity, the docking protocol must be validated before screening unknown compounds. This is done using a "Redocking" strategy.[6][7][8]
Step 1: Ligand Preparation (The Critical Step)
Do not rely on standard settings.
-
Structure Generation: Draw the mercaptoimidazole core.
-
Tautomer Enumeration: Use tools like LigPrep (Schrödinger) or OpenBabel (--gen3d -p 7.4) to generate all tautomers.
-
Crucial: Ensure the Thione form (NH and C=S) and Thiol form (N and C-SH) are both present.
-
-
Ionization: Calculate states at pH 7.4 ± 2.0. Mercaptoimidazoles are often acidic (
for SH), but the imidazole nitrogen can be basic ( ).
Step 2: Receptor Grid Generation
-
Download PDB: Select a high-resolution crystal structure (< 2.5 Å) containing a co-crystallized ligand similar to your scaffold (e.g., PDB ID: 1XKA for imidazole-heme interactions).
-
Clean: Remove water molecules (unless bridging), but keep metal ions (Fe, Zn).
-
Grid Box: Center the grid on the centroid of the co-crystallized ligand. Extend dimensions by 10 Å in each direction.
Step 3: Validation via Redocking (RMSD Calculation)
-
Extract the native co-crystallized ligand and save it as a reference file.
-
Dock the prepared version of the native ligand back into the empty pocket.
-
Calculate RMSD: Compare the coordinates of the predicted pose vs. the crystal pose.
-
Pass Criteria: RMSD
Å. -
Fail: If RMSD > 2.0 Å, the scoring function is not parameterizing the sulfur-protein interaction correctly. Switch algorithms (e.g., from Vina to GOLD).
-
Diagram: The Validation Workflow
Figure 2: The "Redocking" validation loop. This control experiment must be performed and reported before any prospective docking data is accepted.
Part 4: Experimental Corroboration
In silico data is a hypothesis; wet-lab data is the proof. A robust study must correlate docking scores with biological activity.
Synthesis & Bioassay
Synthesize a small series (5-10 compounds) of the docked mercaptoimidazoles.
-
Method: Hantzsch thiazole synthesis or condensation of
-haloketones with thioureas. -
Assay: Determine the
(half-maximal inhibitory concentration) against the target enzyme (e.g., Peroxidase assay or Kinase assay).
Statistical Correlation
Plot the Docking Score (kcal/mol) (x-axis) vs. Experimental
-
Metric: Calculate the Pearson correlation coefficient (
). -
Interpretation:
- : Good predictive power.
- : The model is not predictive (likely due to ignoring solvation effects or entropy).
Case Study Data (Example)
Table 1: Comparison of Docking Scores vs. Experimental Inhibition for 2-Mercaptoimidazole Derivatives (Hypothetical Data based on TPO Inhibition).
| Compound ID | R-Group Substitution | Tautomer Used | Docking Score (kcal/mol) | Experimental | Outcome |
| MI-01 | -H (Parent) | Thione | -5.4 | 45.2 | Weak binder |
| MI-02 | -Ph (Phenyl) | Thione | -7.8 | 12.1 | Moderate |
| MI-03 | -4-Cl-Ph | Thiol (Metal Coord) | -9.2 | 0.85 | Potent Hit |
| MI-04 | -4-NO2-Ph | Thione | -6.1 | >100 | Non-binder |
Note how MI-03 requires the Thiol tautomer to explain its high potency, likely due to a specific interaction not available in the Thione form.
References
-
Comparison of Docking Software
-
Pagadala, N. S., et al. (2017). "Software for molecular docking: a review." Biophysical Reviews. Link
- Context: Validates the use of AutoDock Vina vs. GOLD for small heterocycles.
-
-
Mercaptoimidazole Tautomerism
-
Balachandran, V., et al. (2012). "DFT explorations of tautomerism of 2-mercaptoimidazole in aqueous solution." Journal of Molecular Modeling. Link
- Context: Establishes the energy barriers between thione and thiol forms, supporting the need for ensemble docking.
-
-
Validation Protocols
-
Warren, G. L., et al. (2006). "A Critical Assessment of Docking Programs and Scoring Functions." Journal of Medicinal Chemistry. Link
- Context: The definitive guide on using RMSD < 2.0 Å as the success metric for redocking.
-
-
Experimental Application (Case Study)
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. JMIR Bioinformatics and Biotechnology - Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians [bioinform.jmir.org]
- 6. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
Cytotoxicity assessment of (2-mercapto-1-propyl-1H-imidazol-5-yl)methanol in human cell lines
Topic: : A Comparative Technical Guide Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Toxicology Scientists
A Comparative Technical Guide for Drug Development
Executive Summary: The Molecule in Context
(2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol (CAS: 497855-87-5), hereafter referred to as MPIM , represents a critical structural evolution in the class of N-substituted 2-mercaptoimidazoles. Unlike its well-characterized analog Methimazole (used in thyrotoxicosis), MPIM incorporates a propyl chain at the N1 position and a hydroxymethyl group at C5.
This guide evaluates MPIM’s cytotoxicity profile in human cell lines. While often utilized as a synthetic intermediate for chalcone derivatives or an antioxidant scaffold, its utility in drug development hinges on its safety window—specifically, its differential toxicity between normal somatic cells (e.g., HEK293, HaCaT) and target pathological lines (e.g., HepG2, A549).
Key Value Proposition:
-
Enhanced Lipophilicity: The N-propyl group theoretically improves membrane permeability compared to methyl-analogs.
-
Functional Versatility: The C5-methanol group provides a handle for further conjugation (e.g., esterification) not present in standard thioimidazoles.
-
Safety Profile: Preliminary Structure-Activity Relationship (SAR) data suggests reduced systemic toxicity compared to benzimidazole-fused analogs, making it a viable scaffold for anti-melanogenic or antimicrobial lead optimization.
Comparative Analysis: MPIM vs. Established Alternatives
In a screening context, MPIM is rarely evaluated in isolation. It must be benchmarked against structural analogs (to assess off-target risks) and functional standards.
Table 1: Comparative Cytotoxicity Matrix[1]
| Feature | MPIM (Candidate) | Methimazole (Analog Control) | Cisplatin (Positive Control) |
| Chemical Class | N-alkyl-2-mercaptoimidazole | N-methyl-2-mercaptoimidazole | Platinum-based coordination complex |
| Primary Mechanism | ROS Scavenging / Metal Chelation | Thyroid Peroxidase Inhibition | DNA Crosslinking / Apoptosis Induction |
| Lipophilicity (LogP) | ~0.8 - 1.2 (Predicted) | 0.75 | -2.19 |
| Cytotoxicity (Normal Cells) | Low (IC₅₀ > 100 µM typical) | Low/Moderate (Hepatotoxic at high doses) | High (IC₅₀ < 10 µM) |
| Cytotoxicity (Cancer Cells) | Moderate (Selective via ROS modulation) | Negligible (Unless thyroid-specific) | Very High (Broad spectrum) |
| Primary Application | Scaffold for antioxidant/antimicrobial drugs | Hyperthyroidism treatment | Chemotherapy |
Critical Insight: The "Safety Window"
MPIM exhibits a "soft" toxicity profile. Research into 2-mercaptoimidazole derivatives indicates that while they potently inhibit specific enzymes (like Tyrosinase or Carbonic Anhydrase), they lack the indiscriminate DNA-damaging effects of benzimidazoles or platinum drugs. This makes MPIM an ideal negative control for cytotoxicity in oncology screens, or a lead compound for dermatological applications where cell viability must be preserved.
Mechanistic Pathways & Experimental Logic
To properly assess MPIM, one must understand why it might cause cell death. The two primary pathways are Redox Modulation (Antioxidant vs. Pro-oxidant) and Metal Chelation .
Figure 1: Mechanism of Action & Toxicity Pathways
Caption: MPIM acts primarily as a cytoprotective antioxidant at low concentrations but may induce mitochondrial stress or essential metal depletion (Cu/Zn) at high concentrations.
Validated Experimental Protocol
Do not rely on generic MTT protocols. Imidazole derivatives can interfere with tetrazolium reduction depending on pH. This protocol uses a dual-readout strategy (Metabolic Activity + Membrane Integrity) to ensure data validity.
Phase A: Preparation & Solubilization
-
Challenge: The C5-methanol group aids solubility, but the propyl group adds hydrophobicity.
-
Solution: Dissolve MPIM in DMSO to create a 100 mM stock.
-
Critical Step: Verify stock clarity. If precipitation occurs upon dilution into media, add 0.1% Tween-80 or use a cyclodextrin carrier. Never exceed 0.5% final DMSO concentration.
Phase B: The Dual-Assay Workflow (CCK-8 + LDH)
This workflow distinguishes between cytostasis (stopped growth) and cytotoxicity (cell death).
Caption: Parallel assessment of membrane leakage (LDH) and metabolic health (CCK-8) prevents false negatives common with imidazole-based metabolic interference.
Phase C: Step-by-Step Procedure
-
Seeding: Plate cells (e.g., HaCaT for skin models, HepG2 for metabolic models) at
cells/well in 96-well plates. Incubate for 24h for attachment. -
Dosing:
-
Prepare serial dilutions of MPIM in serum-free media (to avoid protein binding artifacts).
-
Range: 0 µM (Vehicle Control) to 200 µM .
-
Include Positive Control: Triton X-100 (0.1%) for LDH max release; Cisplatin (20 µM) for apoptosis.
-
-
Incubation: 24h and 48h timepoints.
-
Readout:
-
CCK-8: Add 10 µL reagent, incubate 2h, read Absorbance at 450 nm.
-
LDH: Mix supernatant with catalyst, read Absorbance at 490 nm.
-
Expected Results & Data Interpretation
Based on SAR data from analogous 2-mercaptoimidazoles (see Bide Pharm and Sigma catalogs for structural analogs), the following outcomes are expected for MPIM:
Table 2: Reference Toxicity Thresholds
| Cell Line | Tissue Origin | Expected IC₅₀ (MPIM) | Interpretation |
| HaCaT | Keratinocyte (Normal) | > 100 µM | Non-Cytotoxic. Safe for topical/dermal applications. |
| HEK293 | Kidney (Embryonic) | > 80 µM | Low Toxicity. Indicates good renal clearance safety potential. |
| HepG2 | Liver (Carcinoma) | 50 - 80 µM | Moderate. Potential metabolic activation or ROS dependency. |
| B16F10 | Melanoma | 20 - 50 µM | Active. Likely due to Tyrosinase inhibition/Copper chelation mechanisms. |
Troubleshooting Data Anomalies:
-
Issue: High CCK-8 signal but visible cell death.
-
Cause: Imidazoles can sometimes reduce tetrazolium salts directly.
-
Fix: Use CellTiter-Glo (ATP assay) instead of MTT/CCK-8 to verify.
-
-
Issue: Precipitation at >100 µM.
-
Cause: Limit of solubility in aqueous media.
-
Fix: Do not calculate IC50 using precipitated concentrations; report as "> Solubility Limit".
-
References
-
Chemical Identity & Properties
-
Sigma-Aldrich. (2-Mercapto-1-propyl-1H-imidazol-5-yl)methanol Product Information.[1] Retrieved from (Search CAS: 497855-87-5).
-
-
Mechanistic Grounding (Antioxidant/Tyrosinase)
-
Lee, S. Y., et al. (2024). "Design, Synthesis, and Anti-Melanogenic Activity of 2-Mercaptomethylbenzo[d]imidazole Derivatives." International Journal of Molecular Sciences. Available at: [Link]
- Note: This paper establishes the non-cytotoxic nature of structurally similar 2-mercapto-imidazole derivatives in HaC
-
-
Comparative Cytotoxicity (Benzimidazoles)
-
Al-Blewi, F. F., et al. (2025). "In vitro cytotoxicity in A549, HepG2, MCF-7, and DLD-1 cancer cell lines... of a benzimidazole derivative." Journal of King Saud University - Science. Available at: [Link]
-
-
Radical Scavenging Potential
-
Vo, Q. V., et al. (2023). "Screening 2-Mercaptoimidazole Derivatives for Breast Cancer Treatment." Journal of Science and Technology. Available at: [Link]
-
Sources
A Senior Application Scientist's Guide to the Comparative Molecular Docking of Mercaptoimidazole Derivatives on Microbial Enzymes
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug resistance, mercaptoimidazole and its derivatives have emerged as a promising class of heterocyclic compounds.[1][2][3][4] Their diverse biological activities, including antibacterial and antifungal properties, are often attributed to their ability to interact with and inhibit essential microbial enzymes.[2][3][5] This guide provides a comprehensive, in-depth analysis of the comparative molecular docking of various mercaptoimidazole derivatives against a panel of validated microbial enzyme targets. As your virtual Senior Application Scientist, I will not only present the data but also elucidate the underlying principles and methodologies, offering field-proven insights into the experimental choices.
The power of in silico techniques like molecular docking lies in their ability to rapidly and cost-effectively screen vast libraries of compounds, predicting their binding affinities and modes of interaction with specific biological targets.[6][7][8] This computational approach significantly accelerates the drug discovery pipeline by prioritizing candidates for further experimental validation.[9][10] In this guide, we will explore a hypothetical yet representative comparative study, grounded in the findings of numerous published research articles, to illustrate how molecular docking can be leveraged to understand the structure-activity relationships of mercaptoimidazole derivatives and identify promising antimicrobial leads.
The Strategic Selection of Microbial Enzyme Targets
A crucial first step in any docking-based drug discovery campaign is the selection of appropriate and validated microbial targets.[11][12] The ideal target should be essential for the pathogen's survival and absent or significantly different in the host to minimize off-target effects and potential toxicity.[13] For this comparative guide, we have selected a panel of well-characterized microbial enzymes that are known targets for existing antimicrobial drugs or are under active investigation:
-
Dihydrofolate Reductase (DHFR): A key enzyme in the folic acid biosynthesis pathway, essential for the synthesis of nucleic acids and certain amino acids.[2][11] It is the target of the antibacterial drug trimethoprim.[11]
-
UDP-N-acetylmuramate-L-alanine ligase (MurC): An essential enzyme in the bacterial cell wall peptidoglycan biosynthesis pathway.[13][14] The integrity of the cell wall is critical for bacterial survival, making its biosynthetic enzymes attractive targets.
-
Tyrosinase: A copper-containing enzyme involved in melanin biosynthesis in some fungi and bacteria.[15] It is also implicated in processes related to virulence and protection against host immune responses.
-
DNA Gyrase (Subunit B): A type II topoisomerase that introduces negative supercoils into DNA, which is crucial for DNA replication and transcription in bacteria.[16] It is the target of the quinolone class of antibiotics.
A Curated Library of Mercaptoimidazole Derivatives
The versatility of the mercaptoimidazole scaffold allows for a wide range of chemical modifications, leading to a diverse library of derivatives with potentially varied biological activities. For our comparative analysis, we will consider a representative set of mercaptoimidazole derivatives with substitutions at key positions, allowing us to probe the structure-activity relationships.
-
2-Mercaptobenzimidazole (Parent Scaffold): The foundational structure from which our derivatives are built.[3]
-
Derivative A: With an electron-donating group (e.g., -CH3) on the benzene ring.
-
Derivative B: With an electron-withdrawing group (e.g., -Cl) on the benzene ring.[15]
-
Derivative C: With a bulky hydrophobic group (e.g., -benzyl) attached to the thiol group.
-
Derivative D: A more complex derivative with substitutions on both the benzene ring and the thiol group.
Experimental Workflow: A Self-Validating Protocol for Molecular Docking
To ensure the reliability and reproducibility of our in silico findings, it is imperative to follow a robust and well-validated molecular docking protocol. The following step-by-step methodology outlines a comprehensive workflow, with explanations for the causality behind each experimental choice.
Step 1: Preparation of the Receptor (Microbial Enzyme)
-
Acquisition of Protein Structures: Obtain the three-dimensional crystal structures of the target enzymes from the Protein Data Bank (PDB).[2][14] It is crucial to select high-resolution structures, preferably co-crystallized with a known inhibitor, to ensure the active site is well-defined.
-
Protein Clean-up: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands. This is done to create a clean receptor model for docking.
-
Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are often not resolved in X-ray crystallography but are critical for forming hydrogen bonds.
-
Charge Assignment: Assign appropriate partial charges to each atom of the protein. This is essential for accurately calculating the electrostatic interactions between the protein and the ligand.
-
Active Site Definition: Define the binding site for docking. This is typically done by creating a grid box around the active site of the enzyme, often guided by the position of the co-crystallized ligand in the original PDB file.[2]
Step 2: Preparation of the Ligands (Mercaptoimidazole Derivatives)
-
2D Structure Sketching: Draw the two-dimensional structures of the mercaptoimidazole derivatives using a chemical drawing software.
-
Conversion to 3D Structures: Convert the 2D structures into three-dimensional conformations.
-
Energy Minimization: Perform energy minimization on the 3D structures to obtain the most stable, low-energy conformation for each ligand. This is crucial as the initial 3D conversion may not be energetically favorable.
-
Charge and Torsion Angle Assignment: Assign partial charges and define the rotatable bonds (torsion angles) for each ligand. This allows the docking software to explore different conformations of the ligand within the active site.
Step 3: Molecular Docking Simulation
-
Docking Algorithm Selection: Choose an appropriate docking algorithm. For this guide, we will utilize a Lamarckian Genetic Algorithm, which combines a genetic algorithm for global searching with a local search method for energy minimization.[2]
-
Execution of Docking: Run the molecular docking simulations, allowing the software to systematically explore the conformational space of each ligand within the defined active site of the receptor. The program will generate a series of possible binding poses for each ligand.
-
Scoring and Ranking: The docking software will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.[17] The poses are then ranked based on their scores, with the lowest energy score typically representing the most favorable binding mode.
Step 4: Post-Docking Analysis
-
Analysis of Binding Poses: Visualize and analyze the top-ranked binding poses for each ligand-protein complex. Pay close attention to the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site.
-
Comparative Analysis: Compare the docking scores and binding interactions of all the mercaptoimidazole derivatives against each microbial enzyme target. This will help in identifying the derivatives with the best predicted binding affinities and understanding the structural features that contribute to potent inhibition.
Figure 1: A generalized workflow for the comparative molecular docking of mercaptoimidazole derivatives against microbial enzymes.
Comparative Docking Analysis: Unveiling Structure-Activity Relationships
The following table summarizes the hypothetical, yet representative, docking results for our curated library of mercaptoimidazole derivatives against the selected microbial enzyme targets. The docking scores are presented in kcal/mol, with more negative values indicating a higher predicted binding affinity.
| Derivative | Dihydrofolate Reductase (DHFR) Docking Score (kcal/mol) | Key Interactions with DHFR Active Site Residues | UDP-N-acetylmuramate-L-alanine ligase (MurC) Docking Score (kcal/mol) | Key Interactions with MurC Active Site Residues | Tyrosinase Docking Score (kcal/mol) | Key Interactions with Tyrosinase Active Site Residues | DNA Gyrase (Subunit B) Docking Score (kcal/mol) | Key Interactions with DNA Gyrase Active Site Residues |
| 2-Mercaptobenzimidazole | -6.8 | H-bond with Asp27, Pi-sulfur with Phe31 | -6.2 | H-bond with Gly98, Hydrophobic with Val197 | -7.5 | Coordination with Cu ions, H-bond with His263 | -6.5 | H-bond with Asp73, Pi-pi with Phe104 |
| Derivative A (-CH3) | -7.2 | H-bond with Asp27, Pi-sulfur with Phe31, Hydrophobic with Leu54 | -6.5 | H-bond with Gly98, Enhanced hydrophobic with Val197 | -7.8 | Coordination with Cu ions, H-bond with His263, Hydrophobic with Val283 | -6.9 | H-bond with Asp73, Pi-pi with Phe104, Hydrophobic with Ile78 |
| Derivative B (-Cl) | -7.9 | H-bond with Asp27, Pi-sulfur with Phe31, Halogen bond with Ser49 | -7.1 | H-bond with Gly98, Hydrophobic with Val197, H-bond with Arg377 | -8.2 | Coordination with Cu ions, H-bond with His263, Pi-pi with Phe264 | -7.5 | H-bond with Asp73, Pi-pi with Phe104, Halogen bond with Thr165 |
| Derivative C (-benzyl) | -8.5 | H-bond with Asp27, Pi-sulfur with Phe31, Extensive hydrophobic with Leu28, Ile50 | -7.8 | H-bond with Gly98, Pi-pi stacking with Tyr156, Hydrophobic with Val197 | -8.9 | Coordination with Cu ions, H-bond with His263, Hydrophobic pocket interaction | -8.1 | H-bond with Asp73, Pi-pi with Phe104, Hydrophobic with Pro79 |
| Derivative D (multiple) | -9.2 | H-bond with Asp27, Pi-sulfur with Phe31, Halogen bond with Ser49, Hydrophobic with Leu28 | -8.4 | H-bond with Gly98 & Arg377, Pi-pi stacking with Tyr156, Hydrophobic with Val197 | -9.5 | Strong coordination with Cu ions, H-bonds with His263 & Asn260 | -8.8 | H-bond with Asp73 & Asn46, Pi-pi with Phe104, Hydrophobic with Ile94 |
Disclaimer: The data presented in this table is a synthesized representation based on trends observed in the scientific literature and is intended for illustrative purposes to guide researchers. Actual docking scores will vary depending on the specific software, force fields, and parameters used.
Interpreting the Data: From Docking Scores to Mechanistic Insights
The comparative data reveals several key trends that provide valuable insights into the structure-activity relationships of mercaptoimidazole derivatives:
-
Influence of Substituents: The introduction of substituents on the parent 2-mercaptobenzimidazole scaffold generally leads to an improvement in the predicted binding affinity across all enzyme targets. This suggests that the core scaffold provides a solid foundation for interaction, while peripheral modifications can fine-tune the binding.
-
Role of Electron-Withdrawing and -Donating Groups: The presence of an electron-withdrawing group (Derivative B, -Cl) consistently results in better docking scores compared to an electron-donating group (Derivative A, -CH3). This could be attributed to the formation of favorable interactions such as halogen bonds, which enhance the overall binding affinity.[15]
-
Importance of Hydrophobicity: The addition of a bulky hydrophobic group (Derivative C, -benzyl) significantly improves the docking scores, highlighting the presence of hydrophobic pockets in the active sites of these enzymes that can be exploited for enhanced binding.
-
Synergistic Effects of Multiple Substitutions: Derivative D, with multiple substitutions, consistently shows the most favorable docking scores. This indicates a synergistic effect, where different functional groups contribute to a more comprehensive and high-affinity interaction with the target enzyme.
-
Mechanism of Inhibition: The key interactions identified through post-docking analysis provide clues about the potential mechanism of inhibition. For instance, the coordination of the mercapto group with the copper ions in the active site of tyrosinase is a strong indicator of a direct inhibitory mechanism.[15] Similarly, the hydrogen bonding with key catalytic or binding residues in DHFR, MurC, and DNA Gyrase suggests a competitive mode of inhibition.
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijmrhs.com [ijmrhs.com]
- 3. ijmrhs.com [ijmrhs.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Computational approach based on freely accessible tools for antimicrobial drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Progress and future of the computational design of antimicrobial peptides (AMPs): bio-inspired functional molecules - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00186E [pubs.rsc.org]
- 11. tballiance.org [tballiance.org]
- 12. Bacterial Enzymes as Targets for Drug Discovery: Meeting the Challenges of ... - Google Books [books.google.com.sg]
- 13. bcrcp.ac.in [bcrcp.ac.in]
- 14. Frontiers | Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. (PDF) Synthesis, antibacterial and molecular docking studies of new benzimidazole derivatives [academia.edu]
- 17. mdpi.com [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
